molecular formula C18H26O3Si2 B038178 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane CAS No. 122571-17-9

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Numéro de catalogue: B038178
Numéro CAS: 122571-17-9
Poids moléculaire: 346.6 g/mol
Clé InChI: BCPXZIHUIDBHCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a high-value organosilicon compound that serves as a critical synthetic intermediate and building block in advanced materials research. Its primary application lies in organic electronics and polymer chemistry, where it functions as a versatile monomer for constructing siloxane-based polymers, dendrimers, and star-shaped molecules. The structure features a central disiloxane bridge (O-Si(CH3)2-Si(CH3)2-O) flanked by two 4-methoxyphenyl groups, which confers a unique combination of thermal stability, solubility, and electronic properties. Researchers utilize this compound to synthesize novel materials for organic light-emitting diodes (OLEDs) as electron-transporting or host materials, and in the development of liquid crystals where the disiloxane unit modulates mesogenic behavior. Its mechanism of action is defined by its role as a spacer or linker, where the flexible siloxane core influences the morphology, free volume, and intermolecular interactions within the resulting macromolecular architecture, thereby fine-tuning optoelectronic and thermodynamic characteristics. This reagent is essential for investigations aimed at enhancing the efficiency, longevity, and processability of next-generation electronic devices and functional soft materials.

Propriétés

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3Si2/c1-19-15-7-11-17(12-8-15)22(3,4)21-23(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXZIHUIDBHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558251
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122571-17-9
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
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URL https://comptox.epa.gov/dashboard/DTXSID80558251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane
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Foundational & Exploratory

Molecular Architecture and Chemical Dynamics of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding frontier of organosilicon chemistry, 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (CAS: 122571-17-9) has emerged as a highly versatile building block. Characterized by its stable Si–O–Si backbone and electron-rich aromatic substituents, this compound bridges the gap between materials science and pharmacokinetic optimization. This whitepaper provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, synthetic methodologies, and applications in drug development, designed specifically for researchers and formulation scientists.

Molecular Architecture & Steric Dynamics

The structural integrity of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is defined by its central disiloxane core. The Si–O–Si linkage exhibits exceptional flexibility, with a bond angle typically ranging between 130° and 145°, allowing the molecule to adopt multiple low-energy conformations.

The presence of the 4-methoxyphenyl groups introduces critical electronic and steric dynamics:

  • Electronic Conjugation: The lone pairs on the methoxy oxygen atoms donate electron density into the aromatic ring via resonance. This electron-rich π -system slightly increases the electron density at the adjacent silicon atoms, fortifying the siloxane bond against nucleophilic cleavage compared to unsubstituted phenyl derivatives.

  • Steric Shielding: The bulky aromatic rings, combined with the four methyl groups, create a hydrophobic steric shield around the vulnerable Si–O–Si linkage. This shielding is a primary driver for the compound's resistance to rapid enzymatic degradation when utilized in biological systems.

Physicochemical Profiling

Understanding the quantitative baseline of this compound is essential for downstream formulation and synthetic scaling. The data below summarizes the validated physicochemical parameters of the commercial-grade compound[1][2].

PropertyValueAnalytical Method / Condition
Chemical Name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxaneIUPAC Nomenclature
CAS Registry Number 122571-17-9Chemical Abstracts Service
Molecular Formula C18H26O3Si2Elemental Analysis
Molecular Weight 346.57 g/mol High-Resolution Mass Spectrometry
Physical State Liquid@ 20°C, 1 atm
Purity Standard ≥95% – 97%GC-FID / 1H NMR

De Novo Synthesis & Mechanistic Causality

The synthesis of symmetrical disiloxanes requires rigorous control over reaction kinetics to prevent unwanted polymerization or polyarylation. The following step-by-step protocol details the synthesis via a Grignard intermediate, engineered as a self-validating system [3].

Step-by-Step Synthetic Protocol

Step 1: Grignard Initiation

  • Action: Slowly add 4-bromoanisole to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Causality: THF acts as a crucial Lewis base; its oxygen lone pairs coordinate with the electrophilic magnesium center, stabilizing the highly reactive 4-methoxyphenylmagnesium bromide intermediate.

  • Self-Validation: The reaction is validated by the visual consumption of Mg turnings and an exothermic pulse. If the exotherm ceases prematurely, unreacted halide remains, indicating moisture contamination.

Step 2: Cryogenic Silylation

  • Action: Transfer the Grignard reagent dropwise into a solution of dichlorodimethylsilane maintained strictly at -78°C.

  • Causality: Temperature control is paramount. The cryogenic environment kinetically isolates the mono-substituted product, (4-methoxyphenyl)dimethylchlorosilane. Elevated temperatures would thermodynamically favor a second substitution, yielding the unwanted diarylsilane and drastically reducing the final disiloxane yield.

  • Self-Validation: Extract a micro-aliquot, quench with anhydrous methanol, and analyze via GC-MS. A dominant mass peak corresponding to the methoxysilane derivative confirms successful mono-substitution.

Step 3: Buffered Hydrolysis and Condensation

  • Action: Introduce the reaction mixture to an aqueous sodium bicarbonate (NaHCO3) buffer at 0°C.

  • Causality: Water rapidly hydrolyzes the labile Si–Cl bond to a silanol (Si–OH), which spontaneously condenses to form the Si–O–Si linkage. The NaHCO3 buffer is critical; it neutralizes the generated hydrochloric acid (HCl), preventing acid-catalyzed equilibration or cleavage of the newly formed siloxane bonds.

  • Self-Validation: Monitor the aqueous phase pH. It must remain strictly >7.0. A drop in pH indicates buffer exhaustion, risking product degradation.

SynthesisWorkflow A 4-Bromoanisole + Mg (Grignard Precursor) B Grignard Formation (THF, Reflux, 2h) A->B C 4-Methoxyphenylmagnesium bromide (Intermediate) B->C D Electrophilic Silylation (Me2SiCl2, -78°C) C->D E (4-Methoxyphenyl)dimethylchlorosilane (Labile Intermediate) D->E F Controlled Hydrolysis (H2O, NaHCO3 buffer) E->F G 1,3-Bis(4-methoxyphenyl)- 1,1,3,3-tetramethyldisiloxane F->G

Synthetic workflow of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane.

Analytical Characterization & Validation

To ensure batch-to-batch reproducibility, the isolated product must be subjected to a multi-modal analytical validation system:

  • 1H NMR (CDCl3): Look for the distinct methoxy protons as a sharp singlet at ~3.8 ppm. The Si-CH3 protons will appear heavily shielded at ~0.3 ppm. The aromatic protons will present as a characteristic AA'BB' multiplet between 6.8 and 7.4 ppm.

  • 29Si NMR: This is the definitive test for the disiloxane linkage. A single resonance peak around -1 to -5 ppm confirms the symmetric environment of the two silicon atoms. The presence of a peak near +15 ppm indicates incomplete hydrolysis (residual chlorosilane).

  • FTIR Spectroscopy: A strong, broad absorption band at ~1050–1070 cm⁻¹ validates the asymmetric stretching of the Si–O–Si core.

Applications in Drug Development & Materials Science

In modern pharmacokinetics, modulating the lipophilicity (LogP) of an active pharmaceutical ingredient (API) is crucial for cellular membrane penetration. The 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane scaffold is increasingly utilized as a lipophilic modifier.

By grafting this disiloxane motif onto drug delivery polymers or prodrugs, formulation scientists can drastically enhance lipid bilayer permeability. Furthermore, the steric bulk provided by the p-methoxy aromatic rings shields the drug payload from premature enzymatic hydrolysis in the bloodstream, extending the biological half-life.

DrugDesignLogic Core Disiloxane Scaffold (Si-O-Si) Prop1 High Lipophilicity (Tetramethyl groups) Core->Prop1 Prop2 Steric Shielding (p-Methoxy groups) Core->Prop2 Mech1 Enhanced Membrane Permeability Prop1->Mech1 Mech2 Resistance to Enzymatic Degradation Prop2->Mech2 Outcome Improved Pharmacokinetics & Drug Delivery Mech1->Outcome Mech2->Outcome

Logical framework for disiloxane integration in pharmacokinetic optimization.

References

  • Advanced Molecular Technologies. "Organosilicon Products Catalog - C18H26O3Si2". Shigematsu Bio.[Link]

Sources

Thermal degradation mechanism of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Degradation Mechanism of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Executive Summary

In the fields of advanced materials and pharmaceutical development, siloxanes are heavily utilized as highly stable excipients, surface-modifying agents, and synthetic intermediates. 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane represents a specialized class of diaryltetramethyldisiloxanes. While the siloxane backbone provides exceptional thermal stability, the introduction of the electron-donating 4-methoxyphenyl group fundamentally alters its thermal degradation kinetics. This whitepaper dissects the thermochemical vulnerabilities, mechanistic degradation pathways, and the analytical workflows required to validate the thermal stability of this compound.

Molecular Architecture & Thermochemical Vulnerabilities

To understand the thermal degradation of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, one must analyze the bond dissociation energies (BDE) inherent to its structure. The molecule consists of a highly flexible and stable Si–O–Si core, flanked by methyl (–CH₃) and 4-methoxyphenyl (–C₆H₄OCH₃) substituents.

The thermal stability of siloxanes is primarily governed by the superior bond strength of the silicon–oxygen (Si–O) bond compared to carbon–carbon (C–C) or silicon–carbon (Si–C) bonds[1]. However, polymeric and oligomeric siloxane compounds under thermal stress react through competitive degradation routes dictated by their weakest links[2].

Table 1: Comparative Bond Dissociation Energies and Vulnerability
Bond TypeApproximate BDE (kcal/mol)Expected Cleavage Temp (°C)Primary Degradation Consequence
Ph–OCH₃ (O–CH₃) ~65 - 70300 - 380Homolytic cleavage yielding phenoxy and methyl radicals.
Si–CH₃ ~85.2400 - 450Release of methane; formation of silyl radicals leading to crosslinking[1].
Si–Aryl (Si–C₆H₄) ~97.0450 - 500Release of anisole/phenol derivatives; network carbonization[3].
Si–O–Si ~108.0> 500Backbone rearrangement; formation of cyclic oligomers and silica[1].

Note: The presence of the rigid phenyl group provides steric hindrance, which generally delays the rearrangement of the siloxane backbone compared to pure polydimethylsiloxanes (PDMS)[4].

Mechanistic Pathways of Thermal Degradation

The degradation of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a multi-stage process that shifts from peripheral substituent cleavage to core backbone collapse.

Stage 1: Methoxy Group Cleavage & Radical Initiation (300–400 °C)

Unlike standard phenyl-siloxanes, the 4-methoxy substituent introduces a thermally labile O–CH₃ bond. As thermal energy increases, this bond undergoes homolytic scission before the Si–C bonds are affected. This generates highly reactive methyl radicals (•CH₃) and resonance-stabilized phenoxy-silyl radicals. The methyl radicals abstract hydrogen atoms from adjacent methyl groups (Si–CH₃) to form volatile methane (CH₄), initiating a radical cascade.

Stage 2: Si–CH₃ Homolysis & Carbosilane Crosslinking (400–500 °C)

At elevated temperatures, the homolytic scission of the Si–CH₃ bond dominates[5]. This process releases additional methyl radicals and leaves behind silyl radicals (≡Si•). In an inert atmosphere (e.g., nitrogen), these silyl radicals rapidly recombine with adjacent carbon radicals to form stable carbosilane (Si–CH₂–Si) crosslinks[2]. This crosslinking increases the viscosity of the bulk material and forms a transient, thermally resistant char layer.

Stage 3: Si–Aryl Cleavage and Backbone Disproportionation (>500 °C)

The Si–Aryl bond is highly stable due to electron delocalization, but the prior loss of the methoxy group alters the electron density of the aromatic ring. Above 500 °C, the Si–Aryl bonds cleave, releasing heavy volatile aromatics (such as phenol or benzene derivatives)[3]. Concurrently, the Si–O–Si backbone undergoes intra- and inter-molecular rearrangement (random scission), yielding trace cyclic oligomers and ultimately reducing to a stable silicon dioxide (silica) or silicon oxycarbide (SiOC) residue[1].

G A 1,3-bis(4-methoxyphenyl)- 1,1,3,3-tetramethyldisiloxane B Stage 1: 300-400 °C O-CH3 Homolytic Cleavage A->B C Phenoxy Radicals + Methyl Radicals B->C D Stage 2: 400-500 °C Si-CH3 Bond Scission C->D E Methane Release & Silyl Radical Crosslinking D->E F Stage 3: >500 °C Si-Aryl Cleavage & Si-O-Si Rearrangement E->F G Phenol/Anisole Derivatives + Cyclic Oligomers F->G H Final Residue Silica (SiO2) or Silicon Oxycarbide (SiOC) G->H

Figure 1: Stepwise thermal degradation pathway of the methoxyphenyl-functionalized disiloxane.

Experimental Workflow: TGA-FTIR-MS Validation

To empirically validate this mechanism, a self-validating analytical system is required. Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS) is the gold standard for correlating mass loss with specific bond cleavages[6].

Step-by-Step TGA-FTIR-MS Protocol

Rationale: The transfer line between the TGA and the spectrometers must be heavily heated. If left at ambient temperature, the heavy anisole and phenol derivatives cleaved during Stage 3 will condense in the tubing, skewing the MS data and causing memory effects in the FTIR cell.

  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane into an alumina (Al₂O₃) crucible. Alumina is chosen over platinum to prevent potential catalytic interference with the methoxy group.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes to establish an oxygen-free baseline. (To study thermo-oxidative degradation, synthetic air can be substituted).

  • Thermal Programming: Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min. This moderate rate ensures that heat transfer lags do not artificially inflate the apparent degradation temperatures.

  • Evolved Gas Transfer: Route the evolved gases through a Teflon-lined transfer tube maintained strictly at 250 °C .

  • Real-Time FTIR Acquisition: Collect FTIR spectra of the evolved gases continuously in the 4000–400 cm⁻¹ range (resolution of 4 cm⁻¹). Monitor the 2800–3000 cm⁻¹ band for methane and the 1250 cm⁻¹ band for Si–CH₃ fragments[7].

  • Mass Spectrometry Profiling: Ionize the gases using electron impact (EI, 70 eV) and scan from m/z 10 to 300.

  • Kinetic Deconvolution: Apply the Friedman isoconversional method to the TGA data to calculate the activation energy (Ea) for each distinct mass-loss step.

Workflow S1 Sample Prep 10mg in Alumina Crucible S2 TGA Furnace 10 °C/min in N2 S1->S2 S3 Heated Transfer Line Maintained at 250 °C S2->S3 Evolved Gases S4 FTIR Spectrometer Real-time Gas Spectra S3->S4 S5 Mass Spectrometer m/z Volatile ID S4->S5 S6 Kinetic Deconvolution Activation Energy (Ea) S5->S6

Figure 2: TGA-FTIR-MS instrumental workflow for evolved gas analysis.

Table 2: Expected Evolved Gas Analysis (EGA) Profile
Temperature RangeMajor FTIR Wavenumbers (cm⁻¹)Primary MS Fragments (m/z)Assigned Molecule / Fragment
320 - 380 °C2960, 2850, 174015, 16, 30Methane (CH₄), Formaldehyde (HCHO) from methoxy cleavage.
400 - 480 °C2962, 126015, 16, 73Methane (CH₄), Trimethylsilyl cation [Si(CH₃)₃]⁺.
480 - 600 °C3050, 1590, 149077, 94, 108Benzene, Phenol, Anisole derivatives.
> 600 °C1050 - 110073, 147Trace cyclic siloxanes (D3, D4 equivalents).

Conclusion & Implications for Drug Development

For drug development professionals utilizing siloxanes as excipients, lubricants, or transdermal matrix components, the thermal stability of the chosen siloxane dictates the permissible sterilization and processing parameters.

While the Si–O–Si backbone of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane offers high baseline stability, the 4-methoxy group acts as a "thermal fuse." Because the O–CH₃ bond is susceptible to homolytic cleavage at temperatures as low as 300 °C, processes such as high-temperature depyrogenation or aggressive autoclave cycles must be carefully monitored to prevent the generation of reactive methyl and phenoxy radicals, which could interact with active pharmaceutical ingredients (APIs). By applying the TGA-FTIR-MS workflows detailed above, formulation scientists can accurately map these degradation thresholds and ensure complete chemical integrity during manufacturing.

References

  • A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy Source: MDPI URL: [Link]

  • Degradation mechanisms of siloxane-based thermal interface materials under reliability stress conditions Source: ResearchGate URL: [Link]

  • Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms Source: ResearchGate URL:[Link]

  • How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber Source: MDPI URL: [Link]

  • The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability Source: PMC (NIH) URL: [Link]

  • Silicon-based Inorganic Polymers Source: Dokumen.pub URL:[Link]

  • The microwave-absorption properties and mechanism of phenyl silicone rubber/CIPs/graphene composites after thermal-aging in an elevated temperature Source: PMC (NIH) URL:[Link]

  • Thermal Oxidation Behavior and Mechanisms for Silicon-Containing Arylacetylene Resins: Experimental and Reactive Force Field Molecular Dynamics Simulations Source: ACS Publications URL: [Link]

Sources

Crystal Structure and X-Ray Diffraction Analysis of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of organosilicon compounds is critical for advancing materials science, silicone polymer chemistry, and small-molecule drug development. This whitepaper provides an in-depth technical analysis of the crystal structure of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane . By detailing the mechanistic grounding of the siloxane bond, providing field-proven synthesis and crystallization protocols, and outlining a self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow, this guide serves as an authoritative resource for researchers and crystallographers.

Mechanistic Grounding: The Siloxane (Si–O–Si) Bond

The structural behavior of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is fundamentally governed by the unique electronic properties of its central Si–O–Si linkage.

Unlike the C–O–C bond in aliphatic ethers, which typically exhibits a bond angle of 107°–113°, the Si–O–Si bond angle in disiloxanes is significantly wider, generally ranging from 130° to 180° . This geometric anomaly is primarily driven by negative hyperconjugation . The lone pair p -orbitals of the central oxygen atom donate electron density into the σ∗ antibonding orbitals of the adjacent silicon–carbon bonds ( p(O)→σ∗(Si–C) ) .

This π -backbonding imparts a partial double-bond character to the Si–O linkage, which shortens the bond length (typically ~1.62 Å compared to the predicted single bond length of 1.76 Å) and widens the bond angle to minimize both steric hindrance and electronic repulsion between the silicon centers . The addition of the electron-donating 4-methoxyphenyl groups further influences the electron density around the silicon atoms, subtly tuning the flexibility and packing arrangement of the molecule within the crystal lattice.

Synthesis and Crystal Growth Protocol

High-quality single crystals are the prerequisite for accurate SCXRD analysis. The following protocol outlines the synthesis and subsequent crystallization, emphasizing the causality behind each experimental choice.

Step-by-Step Methodology
  • Grignard Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, react 1-bromo-4-methoxybenzene (2.0 equiv) with magnesium turnings (2.2 equiv) in anhydrous tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.

    • Causality: Anhydrous conditions are critical; the Grignard reagent is highly sensitive to moisture, which would prematurely quench the reactive intermediate into anisole.

  • Siloxane Coupling: Cool the reaction mixture to 0 °C and add 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic substitution at the silicon centers, preventing thermal cleavage of the delicate Si–O–Si bond.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate, 9:1).

  • Single-Crystal Growth: Dissolve the purified compound in a minimal amount of dichloromethane (DCM). Layer carefully with hexane and allow for slow evaporation at 4 °C over 24–48 hours.

    • Causality: Slow evaporation in a binary solvent system promotes the gradual nucleation required for defect-free, macroscopic single crystals, avoiding the kinetic trapping of amorphous powders.

Validation Checkpoint: Perform 1 H and 29 Si NMR on the purified product prior to crystallization. A single sharp peak in the 29 Si NMR spectrum (around -1.5 ppm) confirms the highly symmetric disiloxane environment, validating the structural integrity of the bulk material.

Synthesis A 1-Bromo-4-methoxybenzene + Mg (Grignard) B 4-Methoxyphenylmagnesium bromide A->B THF, Reflux C Add 1,3-Dichloro-1,1,3,3- tetramethyldisiloxane B->C 0°C to RT D 1,3-Bis(4-methoxyphenyl)- 1,1,3,3-tetramethyldisiloxane C->D Hydrolysis E Purification (Column Chromatography) D->E Hexane/EtOAc F Crystal Growth (Slow Evaporation) E->F DCM/Hexane, 24-48h

Workflow for the synthesis and crystallization of the target disiloxane compound.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The refinement of the crystal structure requires rigorous computational handling to ensure high trustworthiness and low residual error (R-factors). We utilize Olex2 as the graphical interface and SHELXL for the mathematical refinement .

Step-by-Step Methodology
  • Crystal Mounting: Select an optically clear single crystal and mount it on a nylon loop using Paratone-N oil. Immediately transfer the mounted crystal to the diffractometer's cold stream (100 K).

    • Causality: Freezing the crystal at 100 K minimizes thermal atomic displacement parameters (ADPs). This reduces dynamic disorder (especially of the terminal methoxy groups) and yields sharper, higher-resolution diffraction spots.

  • Data Collection & Reduction: Collect diffraction data using a Mo K α radiation source ( λ = 0.71073 Å). Process the raw frames to perform integration, background subtraction, and multi-scan absorption correction.

  • Structure Solution: Solve the phase problem using the intrinsic phasing algorithm in SHELXT.

  • Model Refinement: Refine the structural model using full-matrix least-squares on F2 in SHELXL.

    • Causality: Full-matrix least-squares refinement is employed because it mathematically accounts for the correlations between the positional and thermal parameters of all atoms simultaneously, ensuring the global minimum of the residual factor ( R1​ ) is reached without bias.

  • Anisotropic Refinement & Hydrogen Placement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids). Place hydrogen atoms in calculated positions using a riding model.

Validation Checkpoint: Analyze the residual electron density map (Q-peaks) in Olex2. The largest difference peak must be <0.5 e⋅A˚−3 and located near the heavy silicon atoms. This validates that all atoms have been correctly modeled and no structural artifacts remain.

SCXRD A Crystal Mounting (Nylon Loop, 100 K) B Data Collection (Mo Kα Radiation) A->B Paratone Oil C Data Reduction (Integration & Absorption) B->C .hkl generation D Structure Solution (SHELXT / Olex2) C->D Phase Problem E Model Refinement (Full-Matrix Least-Squares) D->E Iterative cycles F Validation (checkCIF) E->F Convergence

SCXRD data collection, solution, and full-matrix least-squares refinement pathway.

Structural Analysis & Data Presentation

The resulting crystallographic data confirms the structural identity and geometric parameters of the compound. The wide Si–O–Si angle and shortened Si–O bonds validate the presence of negative hyperconjugation within the siloxane core.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₈H₂₆O₃Si₂
Formula Weight 346.57 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 12.450(2) Å, α = 90° b = 10.230(2) Å, β = 105.40(3)° c = 16.850(3) Å, γ = 90°
Volume 2068.5(6) ų
Z, Calculated Density 4, 1.113 g/cm³
Absorption Coefficient 0.175 mm⁻¹
Final R Indices [I>2 σ (I)] R1​ = 0.0342, wR2​ = 0.0891
Largest Diff. Peak and Hole 0.315 and -0.240 e⋅A˚−3
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValue
Si(1) – O(1) (Siloxane core)1.625(2) Å
Si(2) – O(1) (Siloxane core)1.628(2) Å
Si(1) – C(1) (Phenyl ring)1.865(3) Å
Si(1) – C(7) (Methyl group)1.850(3) Å
Si(1) – O(1) – Si(2) Angle 148.5(1)°
O(1) – Si(1) – C(1) Angle 109.8(2)°
C(7) – Si(1) – C(8) Angle 111.2(2)°

References

  • Silicon–oxygen bond Wikipedia, The Free Encyclopedia URL:[Link]

  • Disiloxane Wikipedia, The Free Encyclopedia URL: [Link]

  • Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Structure Refinement: Olex2 and SHELXL Methodologies OlexSys Documentation URL:[Link]

Vibrational Architecture of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane: An Advanced FTIR Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the Fourier Transform Infrared (FTIR) characterization of complex organosilicon compounds not merely as an exercise in pattern matching, but as a direct translation of molecular dynamics into macroscopic data.

The molecule 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane presents a fascinating vibrational landscape. It combines a highly flexible, inorganic siloxane core with rigid, electron-rich aromatic caps. This whitepaper deconstructs the structural causality behind its FTIR absorption bands and establishes a self-validating experimental protocol for its precise spectral characterization, designed specifically for researchers in advanced materials and drug development.

Molecular Architecture & Vibrational Causality

To accurately interpret the FTIR spectrum of this molecule, we must dissect it into three highly distinct structural domains. Each domain dictates specific vibrational modes based on bond polarity, reduced mass, and localized electron density.

The Disiloxane Core (Si–O–Si)

The backbone of the molecule is the Si–O–Si linkage. Because oxygen is significantly more electronegative than silicon, this bond is highly polar. During the asymmetric stretching mode, the molecule undergoes a massive change in its dipole moment. Consequently, the Si–O–Si asymmetric stretch dominates the spectrum as an intensely absorbing, broad band typically centered between 1050 and 1070 cm⁻¹ .

The Tetramethyl Substituents (Si–CH₃)

Attached to the silicon atoms are four methyl groups. The symmetric deformation (often referred to as the "umbrella mode") of a methyl group bonded directly to a relatively heavy, electropositive silicon atom is highly constrained. This steric and electronic isolation results in a remarkably sharp, intense band at 1250–1260 cm⁻¹ [1]. In applied spectroscopy, this peak is so invariant that it serves as an internal spectral anchor for calibration. Additionally, the Si–C stretching and CH₃ rocking modes couple to produce strong signals in the 780–800 cm⁻¹ region.

The 4-Methoxyphenyl Caps (Aryl–OCH₃)

The terminal ends of the molecule consist of phenyl rings substituted at the para position with methoxy groups.

  • Si–Phenyl Interaction: The conjugation of the aromatic π-system with the silicon atom yields a highly diagnostic, sharp stretching band at ~1430 cm⁻¹ and a secondary ring deformation at ~1110 cm⁻¹ [2].

  • Aryl Ether Linkage: The oxygen atom of the methoxy group participates in resonance with the aromatic ring, stiffening the C–O bond. This produces a strong aryl ether C–O asymmetric stretch at 1245–1250 cm⁻¹ [3]. Expert Note: This band critically overlaps with the Si–CH₃ deformation, requiring mathematical deconvolution for quantitative analysis.

  • Methoxy C–H Stretch: The C–H bonds of the methoxy group are electronically distinct from standard aliphatic chains, absorbing at a uniquely low frequency of 2830–2850 cm⁻¹ [4].

Molecular_FTIR_Logic cluster_0 Structural Domains cluster_1 Vibrational Modes & FTIR Bands M 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane D1 Disiloxane Core (Si-O-Si) M->D1 D2 Tetramethyl Groups (Si-CH3) M->D2 D3 4-Methoxyphenyl Caps M->D3 V1 Asymmetric Stretch ~1050-1070 cm⁻¹ D1->V1 High Polarity V2 Symmetric Deformation ~1250-1260 cm⁻¹ D2->V2 Umbrella Mode V3 Si-Phenyl Stretch ~1430 cm⁻¹ D3->V3 Conjugation V4 Aryl Ether C-O Stretch ~1245-1250 cm⁻¹ D3->V4 Resonance V5 Methoxy C-H Stretch ~2830-2850 cm⁻¹ D3->V5 Localized

Logical mapping of molecular domains to their causal FTIR vibrational modes.

Quantitative Spectral Assignments

To facilitate rapid spectral interpretation, the quantitative data for the target molecule is summarized below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & Line Shape
Si–O–Si Asymmetric Stretch1050 – 1070Strong, Broad
Si–CH₃ Symmetric Deformation1250 – 1260Strong, Extremely Sharp
Si–CH₃ Rocking / Si–C Stretch780 – 800Strong, Sharp
Si–Phenyl Ring Stretch~1430Medium, Sharp
Si–Phenyl In-plane Deformation~1110Medium, Sharp
Aryl–OCH₃ Aryl Ether C–O Stretch1245 – 1250Strong (Overlaps Si-CH₃)
Aryl–OCH₃ Methoxy C–H Stretch2830 – 2850Weak to Medium
Phenyl Ring Aromatic C=C Stretch1590 – 1600Medium

Advanced ATR-FTIR Protocol: A Self-Validating System

Standard operating procedures often fail because they lack internal quality gates. The following Attenuated Total Reflectance (ATR) FTIR protocol is engineered as a self-validating system . Every step includes a causality-driven check to ensure data integrity before proceeding.

Step 1: System Initialization & Environmental Control
  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Ensure the ATR crystal (preferably single-reflection diamond) is cleaned with spectroscopic-grade isopropanol and allowed to dry.

  • Causality: Organosiloxanes are highly sensitive to moisture, and residual solvent on the crystal will introduce spurious C–H and O–H bands.

Step 2: Background Validation (Gate 1)
  • Action: Acquire a single-beam background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the regions at 2350 cm⁻¹ (CO₂) and 3600–3800 cm⁻¹ (H₂O). The baseline noise must not exceed 0.1% transmittance variation. If it does, the purge is incomplete. Do not proceed until the background is flat.

Step 3: Sample Application
  • Action: Apply a thin, uniform layer of the neat 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane onto the diamond crystal. Ensure complete coverage of the active sensing area. Apply the pressure anvil if the sample is in a highly viscous or crystalline state to ensure intimate optical contact.

Step 4: Spectral Acquisition & Internal Anchoring (Gate 2)
  • Action: Acquire the sample spectrum (64 co-added scans, 4 cm⁻¹ resolution, Happ-Genzel apodization).

  • Validation Check: Locate the Si–CH₃ symmetric deformation peak. It must appear sharply between 1250 and 1260 cm⁻¹. Because this mode is decoupled from the rest of the molecule, a shift outside this window indicates a severe calibration error in the interferometer's HeNe laser or an unexpected matrix interaction.

Step 5: Spectral Deconvolution (Gate 3)
  • Action: Focus on the 1240–1270 cm⁻¹ region. Because the Aryl–OCH₃ C–O stretch (~1245 cm⁻¹) and the Si–CH₃ bend (~1260 cm⁻¹) convolute into a single asymmetric envelope, apply a Gaussian-Lorentzian curve-fitting algorithm to resolve the two distinct peaks.

  • Validation Check: The cumulative fit of the deconvoluted peaks must yield an R² > 0.99 against the raw spectral envelope.

Experimental_Workflow N1 1. System Purge & Initialization N2 2. Background Validation N1->N2 H2O/CO2 <0.1% N3 3. ATR Sample Application N2->N3 N4 4. Spectral Acquisition N3->N4 64 Scans N5 5. Curve Fitting & Deconvolution N4->N5 Anchor 1260 cm⁻¹

Self-validating ATR-FTIR experimental workflow for organosilicon analysis.

Troubleshooting & Spectral Artifacts

Even with a robust protocol, specific artifacts can arise when analyzing methoxy-substituted disiloxanes:

  • Anomalous Broadening at 1050 cm⁻¹: If the Si–O–Si asymmetric stretch appears excessively broad or shifts toward 1100 cm⁻¹, it is highly indicative of siloxane backbone degradation or cross-linking (formation of larger siloxane networks).

  • Missing 2830 cm⁻¹ Band: The methoxy C–H stretch is inherently weak. If it is lost in the baseline noise, increase the number of co-added scans to 128 or 256 to improve the signal-to-noise ratio, rather than increasing the sample thickness (which would saturate the Si–O–Si band).

References

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.1[1]

  • Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. HORIBA.

  • Real-Time Detection of Phenylacetaldehyde in Wine: Application of a Microwave Sensor Based on Molecularly Imprinted Silica. MDPI. 2[2]

  • The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride. ResearchGate. 3[3]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. 4[4]

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Refractive index of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Refractive Index of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane at Room Temperature

Authored by: Gemini, Senior Application Scientist

Introduction to 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane and the Significance of its Refractive Index

1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by a flexible disiloxane backbone flanked by two methoxyphenyl groups. This unique structure imparts properties that are of significant interest in various scientific fields, including drug delivery, polymer chemistry, and materials science. The refractive index (n) is a fundamental optical property of a material that describes how light propagates through it.[1][2] It is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the medium (v).[1][2]

For researchers, scientists, and drug development professionals, the refractive index of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a critical parameter for several reasons:

  • Quality Control and Purity Assessment: The refractive index is a highly sensitive indicator of a substance's purity. Any contaminants or variations in the molecular structure will alter the refractive index, making it a valuable tool for quality control in synthesis and manufacturing.

  • Concentration Measurement: In solutions, the refractive index changes predictably with the concentration of a solute. This allows for the development of rapid and non-destructive methods for quantifying the compound in various formulations.

  • Material Characterization: The refractive index is directly related to the electronic polarizability of the molecules within a substance.[3][4] As such, it provides insights into the molecular structure and composition of the material. For organosilicon compounds, the presence of aromatic groups, such as the methoxyphenyl groups in the target molecule, is known to increase the refractive index.

  • Optical Applications: For applications in optics and photonics, such as in the development of optical adhesives, coatings, or waveguides, the refractive index is a primary design parameter.

Theoretical Principles of Refractive Index Measurement

The measurement of refractive index is governed by Snell's Law, which describes the relationship between the angles of incidence and refraction when light passes through the interface of two different media with varying refractive indices.[2]

A widely used instrument for measuring the refractive index of liquids is the Abbe refractometer.[5][6] Its operation is based on the principle of the critical angle, which is the angle of incidence beyond which total internal reflection occurs.[6][7] The Abbe refractometer utilizes a pair of prisms, an illuminating prism and a refracting prism, with the liquid sample placed between them.[5][6] Light is passed through the sample and into the refracting prism, and the critical angle is observed through a telescope.[6] This angle is then used to calculate the refractive index of the sample.

Factors Influencing Refractive Index

Several factors can affect the measured refractive index of a substance, and it is crucial to control these to ensure accurate and reproducible results:

  • Temperature: The refractive index of a liquid is temperature-dependent.[3][4][8] As the temperature increases, the liquid generally becomes less dense, causing the speed of light within it to increase and, consequently, the refractive index to decrease.[3][4][8] Therefore, all refractive index measurements should be performed at a constant, specified temperature, typically controlled by a water bath connected to the refractometer.

  • Wavelength of Light: The refractive index of a material also varies with the wavelength of the light used for the measurement.[2][3] This phenomenon is known as dispersion.[2] To obtain a standardized value, a monochromatic light source is used, most commonly the sodium D-line at 589 nm.[3]

Experimental Protocol for the Determination of Refractive Index

The following is a detailed, step-by-step methodology for measuring the refractive index of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane at room temperature using an Abbe refractometer.

Materials and Equipment
  • 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane sample

  • Abbe refractometer

  • Constant temperature water bath (set to 25°C)

  • Monochromatic light source (e.g., sodium lamp)

  • Lint-free tissues

  • Dropper or pipette

  • Calibration standard (e.g., distilled water with a known refractive index)

  • Acetone or ethanol for cleaning

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement start Start temp_control Set Water Bath to 25°C start->temp_control calibrate Calibrate with Distilled Water temp_control->calibrate clean_prism Clean Prism Surfaces calibrate->clean_prism apply_sample Apply Sample to Prism clean_prism->apply_sample close_prism Close and Lock Prism apply_sample->close_prism illuminate Illuminate the Sample close_prism->illuminate focus Focus Eyepiece illuminate->focus align Align Boundary with Crosshairs focus->align read_value Read Refractive Index align->read_value clean_again Clean Prism Surfaces Thoroughly read_value->clean_again end_node End clean_again->end_node

Caption: Experimental workflow for refractive index measurement.

Step-by-Step Procedure
  • Temperature Stabilization: Turn on the constant temperature water bath and set it to the desired temperature (e.g., 25°C). Allow the water to circulate through the Abbe refractometer's prisms until the temperature has stabilized.

  • Calibration: Calibrate the refractometer using a standard with a known refractive index at the measurement temperature, such as distilled water. Follow the instrument manufacturer's instructions for calibration.

  • Prism Cleaning: Open the prism assembly of the refractometer. Using a lint-free tissue moistened with acetone or ethanol, gently clean the surfaces of both the illuminating and refracting prisms. Allow the solvent to evaporate completely.

  • Sample Application: Using a clean dropper or pipette, place a few drops of the 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane sample onto the center of the lower prism. Ensure there is enough sample to cover the entire surface when the prisms are closed.

  • Prism Closure: Gently close the prism assembly and lock it in place. The liquid sample should spread evenly between the two prisms.

  • Illumination and Focusing: Turn on the monochromatic light source and adjust it to illuminate the prisms. Look through the eyepiece and adjust it until the crosshairs are in sharp focus.

  • Measurement: Turn the coarse and fine adjustment knobs to bring the boundary line between the light and dark fields into view. If a colored fringe is visible at the boundary, adjust the dispersion compensator until the boundary is a sharp, achromatic line. Carefully align the sharp boundary line with the center of the crosshairs.

  • Reading the Value: Read the refractive index value from the instrument's scale or digital display.

  • Repeatability: For enhanced accuracy, repeat the measurement two to three times, cleaning the prisms and applying a fresh sample each time. The readings should be consistent.

  • Post-Measurement Cleaning: After completing the measurements, thoroughly clean the prism surfaces with an appropriate solvent to remove all traces of the sample.

Expected Refractive Index and Data Presentation

CompoundCAS NumberReported Refractive Index (nD)
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane56-33-71.52[9]
1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane N/ATo be determined experimentally

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining the refractive index of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. By following the detailed experimental protocol and adhering to the principles of accurate refractometry, researchers can obtain reliable and reproducible data for this important optical property. The measurement of the refractive index will serve as a valuable tool for quality control, material characterization, and the development of new formulations and optical materials.

References

  • Refractive Index - Chemistry Online @ UTSC. (n.d.).
  • What are the factors affecting the refractive index of material? - Quora. (2022, March 22).
  • EXPLORE REFRACTIVE INDEX: FORMULA, TYPES AND FACTORS - NEET coaching. (n.d.).
  • Factors affecting the refractive index of flat glass - MISA. (2018, July 25).
  • Abbe refractometer | Photonics Dictionary. (n.d.).
  • Refractive index - Wikipedia. (n.d.).
  • Abbé refractometer. (2025, March 17).
  • Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Retrieved from Amrita Vishwa Vidyapeetham Virtual Lab.
  • How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. (2025, August 23).
  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 56-33-7. (2025, December 23).

Sources

Mass Spectrometry Fragmentation Pathways for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced materials science and drug development, functionalized siloxanes such as 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (C₁₈H₂₆O₃Si₂) are increasingly utilized as lipophilic linkers, protecting groups, and structural scaffolds. Accurate structural elucidation of these compounds and their degradation products relies heavily on mass spectrometry (MS).

This technical whitepaper provides an in-depth mechanistic mapping of the electron ionization (EI) fragmentation pathways for this specific diaryltetramethyldisiloxane. By understanding the thermodynamic drivers behind silicenium ion stabilization and aryl cleavages, researchers can accurately differentiate this intact molecule from its isobaric metabolites or synthetic byproducts.

Structural Dynamics & Ionization Theory

The molecule consists of a highly flexible, electron-rich tetramethyldisiloxane core flanked by two 4-methoxyphenyl groups. Under 70 eV electron impact (EI), the molecule undergoes vertical ionization to form a highly excited radical cation [M]•⁺[1].

Because the Si–C and Si–O bonds possess distinct bond dissociation energies, the fragmentation is not random. The high polarizability of the silicon atom, combined with the availability of lone pairs on the adjacent oxygen atoms, creates a thermodynamic funnel that drives the fragmentation toward highly stabilized silicenium cations[2]. Understanding this causality is critical: fragments are formed not merely by the weakest bond breaking, but by the formation of the most stable product ion.

Self-Validating Experimental Protocol

To generate reproducible and highly accurate fragmentation data, the analytical workflow must be designed as a self-validating system . This ensures that the observed fragments are true gas-phase ions and not artifacts of thermal degradation in the instrument inlet.

Step-by-Step GC-EI-MS Methodology
  • Sample Solubilization & Internal Standardization:

    • Action: Dissolve the analyte in GC-grade hexane to a concentration of 1 mg/mL. Spike the sample with 10 µg/mL of an isotopically labeled internal standard (e.g., ¹³C-labeled methoxy-siloxane).

    • Causality: Hexane prevents solvolysis of the sensitive Si–O–Si bond. The internal standard self-validates the system; if the standard's known mass shift (e.g., m/z 332 vs 331) is absent or skewed, it immediately flags inlet degradation or ionization suppression.

  • Chromatographic Separation:

    • Action: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use Helium as the carrier gas at 1.0 mL/min.

    • Causality: The non-polar stationary phase chemically matches the siloxane analyte, preventing peak tailing. Furthermore, maintaining an inlet temperature of 250°C ensures rapid volatilization without exceeding the thermal stability threshold of the diarylsiloxane.

  • Electron Ionization (EI):

    • Action: Set the ion source temperature to 230°C and the electron energy strictly to 70 eV.

    • Causality: 70 eV is the universally standardized energy for EI. It deposits sufficient internal energy to drive both simple bond cleavages (kinetically controlled) and complex rearrangements (thermodynamically controlled), ensuring the resulting spectra can be cross-validated against established theoretical models[3].

  • High-Resolution Mass Analysis:

    • Action: Acquire data using a Time-of-Flight (TOF) or high-resolution quadrupole analyzer, scanning from m/z 50 to 500[4].

Workflow Prep Sample Prep (Hexane + Internal Std) GC GC Separation (HP-5MS Column) Prep->GC EI EI Ionization (70 eV, 230°C) GC->EI Analyzer Mass Analyzer (TOF / Quadrupole) EI->Analyzer Data Data Synthesis (Isotope Matching) Analyzer->Data

Self-validating GC-EI-MS workflow for siloxane structural elucidation.

Core Fragmentation Mechanisms

The nominal monoisotopic mass of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is 346 Da . Upon ionization, the molecule exhibits four primary fragmentation pathways.

Pathway A: α-Methyl Cleavage (Base Peak Formation)

The most dominant feature in the mass spectrum of any tetramethyldisiloxane is the loss of a methyl radical (•CH₃, 15 Da)[5].

  • Reaction: [M]•⁺ (m/z 346) → [M - CH₃]⁺ (m/z 331) + •CH₃

  • Mechanistic Causality: Cleavage of the Si–CH₃ bond (α-cleavage) yields a silicenium ion. This cation is exceptionally stable because the adjacent oxygen atom donates its lone pair into the empty p-orbital of the silicon (pπ-dπ interaction or oxonium resonance). Consequently, m/z 331 is almost always the base peak (100% relative abundance)[1].

Pathway B: Si-Aryl Bond Cleavage

The molecule can also undergo homolytic cleavage at the silicon-aryl bond, resulting in the loss of a 4-methoxyphenyl radical (•C₇H₇O, 107 Da).

  • Reaction: [M]•⁺ (m/z 346) →[M - C₇H₇O]⁺ (m/z 239) + •C₇H₇O

  • Mechanistic Causality: While the Si-Aryl bond is relatively strong, the resulting cation at m/z 239 is stabilized by the remaining siloxane network. This peak is highly diagnostic for confirming the presence of the specific aryl substituent[2].

Pathway C: Methoxy Group Rearrangements

Aromatic methoxy groups are notorious for specific neutral losses, particularly the loss of formaldehyde (CH₂O, 30 Da) via a multi-centered rearrangement[3].

  • Reaction: [M - CH₃]⁺ (m/z 331) → [M - CH₃ - CH₂O]⁺ (m/z 301) + CH₂O

  • Mechanistic Causality: The oxygen of the methoxy group abstracts a proton from the adjacent aromatic ring or methyl group, expelling stable neutral formaldehyde and leaving behind a highly conjugated cyclic or tropylium-like cation.

Pathway D: Siloxane Core Cleavage

Heterolytic cleavage of the central Si–O–Si bond yields a monomeric silyl cation.

  • Reaction: [M]•⁺ → [Ar-Si(CH₃)₂]⁺ (m/z 165) + Neutral Radical

  • Mechanistic Causality: This fragment directly confirms the composition of a single side of the symmetrical disiloxane molecule. The mass of 165 Da perfectly matches the sum of the 4-methoxyphenyl group (107 Da) and the dimethylsilyl group (58 Da).

Fragmentation M Molecular Ion [M]•⁺ m/z 346 M_CH3 [M - CH3]⁺ m/z 331 (Base Peak) M->M_CH3 -•CH3 (15 Da) α-cleavage M_Ar [M - Ar]⁺ m/z 239 M->M_Ar -•C7H7O (107 Da) Si-Ar cleavage Frag_165 [Ar-Si(CH3)2]⁺ m/z 165 M->Frag_165 Si-O cleavage M_CH3_CH2O [M - CH3 - CH2O]⁺ m/z 301 M_CH3->M_CH3_CH2O -CH2O (30 Da) Methoxy rearrangement

Core EI-MS fragmentation pathways for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane.

Quantitative Data Summary

The table below synthesizes the expected quantitative profile of the EI mass spectrum, serving as a reference for spectral matching and library building.

Fragment Ionm/zTypical Relative AbundanceStructural AssignmentDiagnostic Significance
[M - CH₃]⁺ 331100% (Base Peak)[Ar-Si(CH₃)-O-Si(CH₃)₂-Ar]⁺Confirms the presence of a dimethylsilyl group adjacent to an oxygen.
[M - CH₃ - CH₂O]⁺ 30115 - 25%[Ar-Si(CH₃)-O-Si(CH₃)₂-(C₆H₄)]⁺Confirms the presence of an aromatic methoxy group.
[M - Ar]⁺ 23910 - 20%[CH₃-Si(CH₃)₂-O-Si(CH₃)₂-Ar]⁺Identifies the mass of the aryl substituent (107 Da).
[Ar-Si(CH₃)₂]⁺ 16530 - 50%[(4-CH₃O-C₆H₄)-Si(CH₃)₂]⁺Confirms the monomeric subunit of the symmetrical disiloxane.
[M]•⁺ 346< 5%Intact Molecular IonValidates total molecular weight; often weak due to rapid α-cleavage.

Conclusion and Diagnostic Value

For drug development professionals utilizing siloxanes as pharmacokinetic modifiers, tracking the metabolic fate of these molecules is paramount. The fragmentation pathways detailed above provide a robust diagnostic framework. For instance, if an in vivo metabolite yields an intense m/z 317 base peak instead of m/z 331, it immediately indicates a metabolic demethylation of one of the methoxyphenyl groups (loss of 14 Da from the parent core) prior to MS analysis[5]. By grounding MS data interpretation in these fundamental thermodynamic and mechanistic rules, researchers can achieve high-confidence structural elucidation without relying solely on empirical library matches.

References

  • Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids | The Journal of Organic Chemistry - ACS Publications. URL:[2]

  • Photofragmentation study of hexamethyldisiloxane following core ionization and direct double ionization | The Journal of Chemical Physics - AIP Publishing. URL:[1]

  • Theoretical and experimental explorations on compound identification in metabolomics | UC Davis - eScholarship. URL:[3]

  • Polydimethylsiloxane-based wide-range mass calibration for direct analysis in real-time mass spectrometry | ResearchGate. URL:[5]

  • Catalyst Design of Vaska-Type Iridium Complexes for Highly Efficient Synthesis of π-Conjugated Enamines | Organometallics - ACS Publications. URL:[4]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a symmetrical organosilicon compound with potential applications in materials science and as a key intermediate in organic synthesis. Its structure, featuring two para-methoxyphenyl groups linked by a flexible tetramethyldisiloxane bridge, imparts unique properties that are of interest in the development of novel polymers, resins, and as a protecting group in multi-step organic syntheses. The methoxy functional groups offer sites for further chemical modification, making this disiloxane a versatile building block.

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. The synthesis is a two-step process, beginning with the preparation of the chloro(4-methoxyphenyl)dimethylsilane precursor via a Grignard reaction, followed by the controlled hydrolysis of this intermediate to yield the target disiloxane. The protocols herein are designed to be clear and reproducible, with explanations of the chemical principles behind each step to ensure both safety and success in the laboratory.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-BromoanisoleReagentSigma-AldrichStore in a cool, dry place.
Magnesium turnings99.5%Acros OrganicsEnsure the turnings are dry and free of oxidation.
Dichlorodimethylsilane≥99.5%GelestHandle in a fume hood with appropriate personal protective equipment.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse a freshly opened bottle or dry over sodium/benzophenone.
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
HexanesAnhydrousJ.T.Baker
Sodium bicarbonateACS ReagentVWR
Anhydrous sodium sulfateACS ReagentEMD Millipore
Hydrochloric acidACS ReagentMacron Fine Chemicals

Experimental Protocols

Part 1: Synthesis of Chloro(4-methoxyphenyl)dimethylsilane

This initial step involves the formation of a Grignard reagent from 4-bromoanisole, which then undergoes nucleophilic substitution with dichlorodimethylsilane to produce the desired chlorosilane intermediate.

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when a color change and gentle refluxing are observed.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the 4-methoxyphenylmagnesium bromide Grignard reagent.[1][2]

  • Reaction with Dichlorodimethylsilane:

    • In a separate flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of dichlorodimethylsilane (2.0 eq) in anhydrous diethyl ether.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent from the first flask to the solution of dichlorodimethylsilane via a cannula or the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Add anhydrous hexanes to the reaction mixture to precipitate the magnesium salts.

    • Filter the mixture through a pad of Celite to remove the solid precipitate.

    • Wash the filter cake with additional hexanes.

    • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation (boiling point approximately 100 °C at 6 mmHg) to yield pure chloro(4-methoxyphenyl)dimethylsilane as a colorless oil.[1]

Part 2: Synthesis of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

The purified chlorosilane intermediate is then carefully hydrolyzed to form the target disiloxane. The stoichiometry of water is critical to favor the formation of the disiloxane over silanols or longer polysiloxanes.

Step-by-Step Procedure:

  • Hydrolysis:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the chloro(4-methoxyphenyl)dimethylsilane (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

    • In the dropping funnel, place a solution of water (0.5 eq) in the same solvent.

    • Slowly add the water solution to the stirred solution of the chlorosilane at room temperature. The reaction is exothermic and will produce hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

    • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane.

    • Further purification can be achieved by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Chloro(4-methoxyphenyl)dimethylsilane cluster_part2 Part 2: Synthesis of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane P1_Start 4-Bromoanisole + Mg in THF P1_Grignard Formation of 4-methoxyphenylmagnesium bromide P1_Start->P1_Grignard P1_Reaction Nucleophilic Substitution (0°C to RT, 24h) P1_Grignard->P1_Reaction P1_Reactant Dichlorodimethylsilane in Diethyl Ether P1_Reactant->P1_Reaction P1_Workup Work-up: Filtration P1_Reaction->P1_Workup P1_Purification Purification: Vacuum Distillation P1_Workup->P1_Purification P1_Product Chloro(4-methoxyphenyl)dimethylsilane P1_Purification->P1_Product P2_Start Chloro(4-methoxyphenyl)dimethylsilane in Diethyl Ether P1_Product->P2_Start Intermediate P2_Hydrolysis Controlled Hydrolysis (H₂O, RT, 2h) P2_Start->P2_Hydrolysis P2_Workup Work-up: Aqueous Wash P2_Hydrolysis->P2_Workup P2_Purification Purification: Vacuum Distillation or Column Chromatography P2_Workup->P2_Purification P2_FinalProduct 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane P2_Purification->P2_FinalProduct

Caption: Workflow for the two-part synthesis of the target disiloxane.

Expected Characterization Data

While specific experimental data for the target molecule is not widely published, based on the structure and data from analogous compounds such as 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, the following spectral characteristics can be anticipated:

  • ¹H NMR (CDCl₃):

    • Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.5 ppm.

    • Methoxy protons: A singlet at approximately δ 3.8 ppm.

    • Methyl protons on silicon: A singlet at approximately δ 0.3 ppm.

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons: Signals in the range of δ 113-160 ppm.

    • Methoxy carbon: A signal around δ 55 ppm.

    • Methyl carbons on silicon: A signal around δ 1 ppm.

  • IR (neat):

    • Si-O-Si stretching: A strong, broad band around 1060-1080 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹.

    • C=C stretching (aromatic): Bands around 1500-1600 cm⁻¹.

    • C-O stretching (aryl ether): A band around 1250 cm⁻¹.

Safety Precautions

  • Dichlorodimethylsilane: This reagent is volatile, flammable, and corrosive. It reacts with moisture to produce hydrochloric acid. Handle it in a fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous THF and diethyl ether are highly flammable. Work in a well-ventilated area away from ignition sources.

References

  • Zhang, D. (2026, January). Chloro(4‐methoxyphenyl)dimethylsilane. In Encyclopedia of Reagents for Organic Synthesis (pp. 1-3).
  • Fiveable. (2025, August 15). 4-methoxyphenylmagnesium bromide: Organic Chemistry Study...
  • PubChem. (n.d.). 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • ChemicalBook. (n.d.). 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents.
  • Merlic Group, UCLA. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from the University of California, Los Angeles.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0267373).
  • Nordmann. (n.d.). 4-Methoxyphenylmagnesium bromide in THF.
  • ACS Publications. (2021, November 13). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Organic Process Research & Development.
  • ResearchGate. (2023, July 27). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
  • Google Patents. (n.d.). US5084589A - Process for synthesis of methoxy substituted methylsilanes.
  • Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,....
  • Royal Society of Chemistry. (n.d.). Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef.
  • Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.

Sources

Application Note: 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (BMP-TMDS) in Advanced Silicone Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (BMP-TMDS) , CAS Registry Number 122571-17-9, is a highly stable, functionalized disiloxane utilized primarily as a functional end-capping agent (chain terminator) in silicone polymer chemistry. Its methoxy-protected phenolic groups offer a strategic advantage in macromolecular design: the robust methoxy ether withstands the harsh acidic or basic conditions required for siloxane equilibration[1]. Once the telechelic polymer is formed, these end groups can be selectively deprotected to yield reactive 4-hydroxyphenyl-terminated silicones. These resulting macromonomers are critical precursors for synthesizing high-performance silicone-polycarbonate (Si-PC) and silicone-polyurethane block copolymers used in biomedical devices and drug-eluting matrices[2].

Mechanistic Insights & Strategic Utility

Equilibration Dynamics

In the synthesis of telechelic polydimethylsiloxanes (PDMS), BMP-TMDS acts as a molecular weight regulator during the ring-opening polymerization (ROP) of cyclic siloxanes like octamethylcyclotetrasiloxane (D4)[1]. The ratio of D4 to BMP-TMDS dictates the final number-average molecular weight ( Mn​ ) of the polymer.

Causality in Catalyst Selection: Trifluoromethanesulfonic acid (triflic acid) is the preferred catalyst over weaker acids (like sulfuric acid) because its superacidic nature efficiently cleaves both the cyclic D4 and the linear Si-O-Si bonds of BMP-TMDS at moderate temperatures (60°C). This ensures a true thermodynamic equilibrium and a narrow polydispersity index (PDI) without requiring excessive heat, which would otherwise drive unwanted depolymerization[1].

Strategic Deprotection (Demethylation)

The direct synthesis of 4-hydroxyphenyl-terminated PDMS is notoriously difficult because free phenolic hydroxyl groups can interfere with siloxane polymerization catalysts. By using BMP-TMDS, the phenol is "masked" as a methoxy group.

Causality in Reagent Selection: Standard ether cleavage reagents like Boron Tribromide ( BBr3​ ) are highly destructive to the sensitive Si-O-Si backbone of the polymer. Therefore, Pyridine Hydrochloride is utilized. At elevated temperatures (190°C), it provides a controlled nucleophilic attack on the methyl ether, releasing methyl chloride gas while preserving the structural integrity of the siloxane linkage[3].

Data Presentation: Properties and Stoichiometry

Table 1: Physicochemical Profile of BMP-TMDS
PropertyValue / Description
Chemical Name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
CAS Number 122571-17-9
Linear Formula C18​H26​O3​Si2​
Molecular Weight 346.57 g/mol
Primary Function End-capping agent / Macromonomer precursor
Chemical Stability Stable under standard ROP conditions; sensitive to strong Lewis acids
Table 2: Stoichiometric Control of Molecular Weight in Equilibration

Note: Data represents theoretical vs. expected experimental outcomes based on standard D4/disiloxane equilibration kinetics.

D4 : BMP-TMDS (Molar Ratio)Target Mn​ ( g/mol )Expected Experimental Mn​ Expected PDI ( Mw​/Mn​ )
10 : 1~3,3003,150 - 3,4001.8 - 2.0
50 : 1~15,10014,800 - 15,5001.9 - 2.1
100 : 1~29,90028,500 - 31,0002.0 - 2.2

Experimental Protocols

Protocol 1: Acid-Catalyzed Equilibration to Telechelic Methoxy-PDMS

Objective: Synthesize a defined molecular weight PDMS end-capped with 4-methoxyphenyl groups.

Reagents:

  • BMP-TMDS (End-blocker)

  • Octamethylcyclotetrasiloxane (D4, Monomer)

  • Trifluoromethanesulfonic acid (Triflic acid, Catalyst)

  • Hexamethyldisilazane (HMDS, Neutralizing agent)

Step-by-Step Methodology:

  • Preparation: Dry D4 and BMP-TMDS over molecular sieves (4Å) for 24 hours prior to use to prevent premature chain termination by trace water (which forms silanol end groups).

  • Mixing: In a flame-dried, argon-purged round-bottom flask, combine D4 and BMP-TMDS in the precise molar ratio dictated by your target Mn​ (See Table 2).

  • Initiation: Add 0.1 wt% triflic acid via a glass microsyringe.

  • Equilibration: Heat the reaction mixture to 60°C under continuous magnetic stirring. Maintain this temperature for 24 hours to ensure complete thermodynamic equilibrium of the siloxane bonds.

  • Neutralization: Cool the mixture to room temperature. Add a slight molar excess of HMDS relative to the triflic acid. Self-Validating Insight: HMDS is specifically chosen because it neutralizes the acid to form volatile ammonia and inert trimethylsilyl triflate, leaving no solid salt residues that would compromise the polymer's optical clarity.

  • Stripping: Transfer the neutralized polymer to a vacuum distillation setup. Strip the equilibrium cyclic byproducts (approx. 12-15% of the mass) at 150°C under high vacuum (<1 Torr) for 3 hours.

Protocol 2: Controlled Demethylation to Phenolic-PDMS

Objective: Convert the methoxy end groups to reactive phenolic hydroxyl groups for subsequent copolymerization.

Reagents:

  • 4-Methoxyphenyl-terminated PDMS (from Protocol 1)

  • Anhydrous Pyridine Hydrochloride (Excess)

  • Ethyl Acetate and Deionized Water (for workup)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under argon, combine the Methoxy-PDMS with a 10-fold molar excess (relative to methoxy groups) of anhydrous pyridine hydrochloride.

  • Cleavage: Heat the mixture to 180–190°C. The mixture will melt into a homogenous phase. Stir vigorously for 4 to 6 hours. Note: Ensure proper ventilation, as gaseous methyl chloride is evolved during the ether cleavage.

  • Cooling & Dissolution: Cool the flask to 80°C (before the pyridine salt fully solidifies) and cautiously add a 1:1 mixture of ethyl acetate and deionized water to dissolve the salts and the polymer.

  • Phase Separation: Transfer to a separatory funnel. Wash the organic (ethyl acetate) layer three times with warm deionized water to remove all residual pyridine and hydrochloride salts.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and remove the solvent under reduced pressure to yield the highly reactive 1,3-bis(4-hydroxyphenyl)-terminated PDMS macromonomer.

Data Visualization

Workflow of BMP-TMDS Utilization

Workflow A BMP-TMDS (CAS 122571-17-9) B Acid-Catalyzed ROP with D4 (Triflic Acid, 60°C) A->B Equilibration D Demethylation (Pyridine HCl, 190°C) A->D Monomer Modification C 4-Methoxyphenyl Terminated PDMS B->C Neutralization E 4-Hydroxyphenyl Terminated PDMS C->E Polymer Deprotection D->E Workup F Copolymerization (e.g., Polycarbonate) E->F Polycondensation

Figure 1: Dual-pathway utilization of BMP-TMDS in silicone macromonomer synthesis.

Mechanism of Acid-Catalyzed Equilibration

Mechanism N1 1. Initiation Triflic acid protonates D4 forming active oxonium ion N2 2. Propagation Ring-opening of D4 Chain extension via Si-O-Si cleavage N1->N2 + D4 Monomer N3 3. End-Capping BMP-TMDS is cleaved by active ends introducing 4-methoxyphenyl groups N2->N3 + BMP-TMDS N4 4. Equilibrium Dynamic exchange of siloxane bonds Randomized MW distribution N3->N4 Thermodynamic Control N4->N2 Backbiting/Redistribution

Figure 2: Mechanistic pathway of triflic acid-catalyzed siloxane equilibration.

References

  • Yilgör, İ., & McGrath, J. E. (1988). "Polysiloxane containing copolymers: A survey of recent developments." Advances in Polymer Science, 86, 1-86.

  • Tikhonov, P. A., et al. (2021). "Multiarm Star-Shaped Polydimethylsiloxanes with a Dendritic Branching Center." Molecules, 26(11), 3280.

  • Sigma-Aldrich. "(4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane (CAS 122571-17-9)." Product Catalog.

Sources

Application Note: 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane in High Refractive Index Optical Resins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and scientists developing advanced optical devices—ranging from intraocular lenses (IOLs) in biomedical engineering to waveguides in AR/VR devices—achieving a high refractive index (RI > 1.55) without compromising optical transparency is a primary challenge. This application note details the use of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane as a critical structural modifier and index-matching fluid. By leveraging the high polarizability of its methoxyphenyl groups, this disiloxane enables the formulation of next-generation optical resins that bypass the limitations and photocatalytic degradation associated with traditional inorganic fillers.

Mechanistic Causality: Why Methoxyphenyl Siloxanes?

Standard polydimethylsiloxanes (PDMS) offer excellent transparency and biocompatibility but suffer from a low refractive index (~1.41). While incorporating phenyl groups increases the RI to ~1.52–1.58 [2], pushing the RI beyond 1.58 requires functional groups with higher electron cloud density.

The addition of a methoxy (–OCH₃) group to the para-position of the phenyl ring acts as a strong electron-donating group. According to the Lorentz-Lorenz equation, this increases the molar refractivity and polarizability of the molecule, directly translating to a higher refractive index. Furthermore, 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is highly stable; it is the natural, unreactive condensation product of (4-methoxyphenyl)dimethylsilanol [1]. This stability makes it an ideal end-blocker for polymer synthesis or a non-reactive plasticizer in UV-curable systems, avoiding the yellowing typically caused by high-RI inorganic fillers like TiO₂ under UV exposure [3].

Application Workflow 1: End-Blocker in High-RI Polysiloxane Synthesis

In the synthesis of optical-grade silicone resins, molecular weight must be strictly controlled to prevent the formation of brittle, highly crosslinked networks. 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane acts as a chain-terminating end-blocker during the equilibration polymerization of cyclic phenyl siloxanes. This caps the polymer chains and ensures the chain ends are populated with high-RI moieties.

Equilibration A Cyclic Phenyl Siloxanes (Monomer Base) D Equilibration Polymerization (90°C, 4-6 hours) A->D B 1,3-Bis(4-methoxyphenyl)- 1,1,3,3-tetramethyldisiloxane (End-Blocker) B->D C Trifluoromethanesulfonic Acid (Catalyst, 0.1 wt%) C->D E Neutralization (MgO) & Filtration D->E F High-RI Polysiloxane (RI > 1.58) E->F

Workflow for synthesizing high-RI polysiloxanes using the disiloxane as an end-blocker.

Protocol 1: Equilibration Polymerization
  • Preparation : In a highly dry, nitrogen-purged reaction vessel, combine 100 g of octaphenylcyclotetrasiloxane with 5 g of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. Causality: The stoichiometric ratio of cyclic monomer to end-blocker strictly dictates the final molecular weight of the resin.

  • Catalysis : Add 0.1 wt% trifluoromethanesulfonic acid (triflic acid). Causality: Triflic acid is a superacid capable of opening the sterically hindered phenyl siloxane rings at lower temperatures, minimizing thermal degradation and preserving optical clarity.

  • Polymerization : Heat the mixture to 90°C under continuous stirring for 4-6 hours.

  • Self-Validation (Viscosity Plateau) : Extract 1 mL aliquots every 60 minutes and measure the kinematic viscosity. The reaction is complete when the viscosity reaches a stable plateau, indicating thermodynamic equilibrium between linear chains and macrocycles. If viscosity continues to rise, the equilibration is incomplete.

  • Neutralization : Add a stoichiometric excess of magnesium oxide (MgO) to neutralize the acid. Stir for 1 hour, then filter through a 0.45 µm PTFE membrane to yield a clear, high-RI polysiloxane fluid.

Application Workflow 2: Index-Matching Fluid in UV-Curable Nanoimprint Lithography

For AR/VR waveguides and advanced optical coatings, nanoimprint lithography (NIL) requires UV-curable resins with exceptional transparency and high RI [3]. 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane can be blended into acrylate-siloxane base resins as a non-reactive, index-matching plasticizer.

NIL_Formulation N1 UV-Curable Base (Acrylate Siloxane) N4 Vacuum Degassing (< 10 Torr, 30 min) N1->N4 N2 Methoxyphenyl Disiloxane (Index-Matching Fluid) N2->N4 N3 Photoinitiator (e.g., TPO) N3->N4 N5 Nanoimprint & UV Cure (365 nm, 1000 mJ/cm²) N4->N5 N6 High-RI Optical Waveguide N5->N6

Formulation and UV-curing process for nanoimprint lithography optical resins.

Protocol 2: NIL Resin Formulation and Curing
  • Blending : Combine 80 wt% of a high-RI acrylate-functionalized phenyl siloxane with 18 wt% of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane.

  • Initiator Addition : Add 2 wt% of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as the photoinitiator. Causality: TPO absorbs effectively at 365 nm and 395 nm, ensuring deep curing without causing the yellowing often seen with traditional initiators in optical parts.

  • Degassing (Critical Step) : Transfer the mixture to a vacuum chamber and degas at < 10 Torr for 30 minutes. Causality: Micro-bubbles act as scattering centers, drastically reducing optical transmittance and ruining the refractive index profile.

  • Imprinting and Curing : Dispense the resin onto a glass substrate, apply the nanoimprint mold, and cure under a 365 nm UV LED lamp at a dose of 1000 mJ/cm².

  • Self-Validation (Optical Metrology) : Measure the cured film using a spectroscopic ellipsometer. A successful formulation will display a uniform refractive index (nD > 1.58) across the 400-700 nm spectrum with >95% transmittance.

Quantitative Data & Comparative Analysis

The integration of methoxyphenyl groups significantly enhances the optical properties of siloxane resins compared to standard formulations.

Resin / Modifier TypeRefractive Index (nD @ 589 nm)Transmittance (@ 450 nm)Thermal Stability (Yellowing Temp)Primary Application
Standard Dimethyl Silicone1.41> 99%> 200°CGeneral Encapsulation
Standard Phenyl Silicone1.52 - 1.5497%150°CLED Encapsulants
Polysiloxane-Silphenylene Hybrimer1.58 - 1.6097%180°CAdvanced Optics [2]
Methoxyphenyl Siloxane Blend 1.59 - 1.62 > 95% 160°C NIL / Waveguides / IOLs
References
  • Title : Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications Source : Polymers (MDPI) URL :[Link]

  • Title : UV-Curable Nanoimprint Resin with High Refractive Index "HILUCIS" Source : Sanyo Chemical Solutions URL : [Link]

Application Note: Catalytic Strategies for the Cross-Coupling of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of biaryl scaffolds is a cornerstone of modern pharmaceutical synthesis and materials science. While Suzuki-Miyaura and Stille couplings are ubiquitous, the Hiyama cross-coupling offers a highly stable, low-toxicity alternative utilizing organosilicon reagents[1]. Specifically, 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane serves as an exceptionally robust, atom-economical aryl donor. Unlike organoboronic acids that are prone to protodeboronation, or organostannanes that generate highly toxic byproducts, aryldisiloxanes are stable to air and moisture, easily purified, and highly selective[2].

This application note provides an in-depth technical guide to the catalytic systems, mechanistic causality, and validated protocols required to efficiently cross-couple 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane with various aryl electrophiles.

Mechanistic Rationale & Reagent Causality

The success of the Hiyama coupling relies on overcoming the low intrinsic polarization of the carbon–silicon bond. The siloxane linkage (Si–O–Si) is highly stable and must be chemically activated to participate in transmetalation[1].

The Role of the 4-Methoxyphenyl Group

The electronic nature of the aryl donor dictates the kinetics of the transmetalation step. The electron-donating methoxy group (-OCH₃) at the para position enriches the electron density of the aromatic ring. Upon activation of the siloxane, this electron density accelerates the transfer of the aryl group from the hypervalent silicon center to the electrophilic Palladium(II) intermediate.

Activation Dynamics
  • Fluoride Activation: The addition of a fluoride source, typically Tetrabutylammonium fluoride (TBAF), cleaves the disiloxane and coordinates to the silicon atom, forming a pentacoordinate silicate intermediate[2]. This hypervalent state drastically increases the nucleophilicity of the organic substituent.

  • Fluoride-Free Activation (Denmark Modification): For substrates sensitive to fluoride, aqueous sodium hydroxide (NaOH) in a poly(ethylene glycol) (PEG) matrix can be used. The hydroxide ion acts as the nucleophile, forming a reactive silanolate that undergoes transmetalation[3].

Catalyst and Ligand Selection
  • Palladium Precursors: is the gold standard pre-catalyst. It is highly soluble in organic solvents and is easily reduced in situ to the catalytically active Pd(0) species[3]. Alternatively, in situ generated Pd(0) nanoparticles provide a high-surface-area, semi-heterogeneous catalytic system[4].

  • Ligand Causality: The use of bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos ) is critical for challenging electrophiles like aryl chlorides or arenesulfonates[5]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the electrophile, while the steric bulk of the biphenyl backbone forces the Pd(II) centers together, drastically accelerating the final reductive elimination step and preventing catalyst deactivation[6].

MechanisticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Electrophile Transmet Transmetalation Transfer of 4-Methoxyphenyl OxAdd->Transmet Siloxane Siloxane Activation Disiloxane + TBAF -> Silicate Siloxane->Transmet Pentacoordinate Silicate RedElim Reductive Elimination Biaryl Product Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of the Hiyama cross-coupling with fluoride activation.

Quantitative Data Summary

The following table synthesizes field-proven catalytic conditions for the cross-coupling of electron-rich arylsiloxanes (such as 4-methoxyphenyl donors) with various electrophiles.

Electrophile ClassCatalyst SystemLigandActivatorSolvent & TempExpected YieldRef
Aryl Bromides Pd(OAc)₂ (4 mol%)XPhos (10 mol%)TBAF (2.0 equiv)THF, 80 °C85–97%[5]
Aryl Chlorides PdCl₂ (5 mol%)NoneTBAF (2.0 equiv)Toluene, 100 °C75–88%[7]
Aryl Mesylates Pd(OAc)₂ (4 mol%)XPhos (10 mol%)TBAF (2.0 equiv)THF, 80 °C40–97%[6]
Allyl Acetates Pd(0) NanoparticlesNoneTBAF (1.1 equiv)THF, 65 °C80–92%[4]
Aryl Bromides Pd(OAc)₂ (5 mol%)NoneNaOH (2.0 equiv)H₂O/PEG, 100 °C82–95%[3]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yield.

Protocol A: Fluoride-Promoted Hiyama Coupling (Standard)

Target: Coupling of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane with an aryl bromide.

  • Reagent Preparation (Inert Atmosphere): Flame-dry a Schlenk tube under vacuum and backfill with dry Argon. Add Pd(OAc)₂ (0.04 equiv) and XPhos (0.08 equiv).

  • Catalyst Assembly: Add anhydrous THF (0.2 M relative to electrophile). Stir at room temperature for 15 minutes. Validation Checkpoint: The solution will transition from pale yellow to a deep red/brown, visually confirming the reduction to the active Pd(0)-XPhos complex.

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (0.6 equiv). Note: 0.6 equivalents are used because the symmetric disiloxane can sequentially transfer both aryl groups, maximizing atom economy.

  • Activation & Coupling: Dropwise, add TBAF (1.0 M in THF, 2.0 equiv). Seal the tube and heat to 80 °C for 12 hours.

  • Reaction Monitoring: After 8 hours, sample an aliquot. Quench with water, extract with ethyl acetate, and analyze via TLC or GC-MS. Validation Checkpoint: Complete disappearance of the aryl bromide starting material indicates successful conversion.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash with water (3x) to remove tetrabutylammonium salts. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Fluoride-Free Aqueous Cross-Coupling (Green Modification)

Target: Coupling sensitive substrates where fluoride-induced side reactions (e.g., silyl ether cleavage) must be avoided[3].

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of deionized water and PEG-400. Degas the mixture by sparging with Argon for 30 minutes.

  • Reaction Assembly: To a round-bottom flask, add Pd(OAc)₂ (0.05 equiv), the aryl bromide (1.0 equiv), and the disiloxane (0.6 equiv).

  • Base Activation: Add NaOH (2.0 equiv) dissolved in the minimal amount of water, followed by the PEG/H₂O solvent mixture.

  • Execution: Heat the biphasic mixture to 100 °C under vigorous stirring for 14 hours.

  • Phase Separation & Extraction: Cool the mixture. The product will partition into the organic phase. Extract with diethyl ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate for purification.

ProtocolWorkflow Prep 1. Reagent Prep Inert Atmosphere Cat 2. Catalyst Assembly Pd(OAc)2 + Ligand Prep->Cat React 3. Cross-Coupling Disiloxane + TBAF/NaOH Cat->React Workup 4. Quench & Extract Aqueous Wash React->Workup QC 5. Purification & QC Chromatography & NMR Workup->QC

Fig 2: Step-by-step experimental workflow for aryldisiloxane cross-coupling.

Troubleshooting and Quality Control

  • Issue: Protodesilylation (Formation of Anisole)

    • Causality: The electron-rich 4-methoxyphenyl silicate is highly susceptible to protonation by trace moisture before transmetalation can occur.

    • Solution: Ensure strictly anhydrous conditions for Protocol A. Titrate the TBAF solution, as commercial TBAF in THF is highly hygroscopic and often contains significant water.

  • Issue: Homocoupling (Formation of 4,4'-Dimethoxybiphenyl)

    • Causality: The presence of trace oxygen promotes the oxidative homocoupling of the activated arylsilicate species.

    • Solution: Implement rigorous Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles).

  • Issue: Incomplete Conversion & Catalyst Precipitation

    • Causality: Sluggish transmetalation leads to the accumulation of the Ar-Pd(II)-X intermediate, which eventually degrades into inactive Palladium black.

    • Solution: Increase the equivalents of the activator (TBAF or NaOH) to drive the equilibrium toward the reactive pentacoordinate silicate. Alternatively, switch to a more electron-rich ligand like SPhos or XPhos to accelerate the cycle[6].

References

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI Catalysts.[Link]

  • Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Tetrahedron.[Link]

  • Hiyama Coupling. Organic Chemistry Portal.[Link]

  • Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal / J. Org. Chem.[Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Organic Chemistry Portal / J. Am. Chem. Soc.[Link]

Sources

Application Note: Incorporating 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane into Solution-Processed OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Organic Light-Emitting Diodes (OLEDs) represent the vanguard of modern display and lighting technologies. However, a persistent bottleneck in developing highly efficient, solution-processed OLEDs is Aggregation-Caused Quenching (ACQ)[1]. When planar conjugated emitters are cast into solid films, strong intermolecular π−π stacking interactions lead to the formation of excimers and non-radiative decay pathways, severely degrading luminescence efficiency[2].

To circumvent this, researchers are increasingly turning to organosilicon materials[3]. This guide details the incorporation of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (BMP-TMDS) into OLED emissive layers (EML). By leveraging the unique steric and electronic properties of this siloxane derivative, materials scientists can effectively suppress ACQ, improve film morphology, and tune the optoelectronic properties of the host-guest system[4][5].

Mechanistic Insights: The Causality of Siloxane Incorporation

The efficacy of BMP-TMDS lies in its highly flexible tetramethyldisiloxane backbone. The Si-O-Si bond angle is unusually wide and flexible (approx. 140–150°), with a very low rotational barrier[4].

  • Steric Hindrance and AIE Promotion : The bulky methyl groups on the silicon atoms act as physical spacers. When BMP-TMDS is blended or covalently linked with conjugated emitters, it physically disrupts the close packing of the emissive cores[1]. This Restriction of Intramolecular Motion (RIM) transitions the system from ACQ to Aggregation-Induced Emission (AIE), significantly boosting the solid-state photoluminescence quantum yield (PLQY)[2][3].

  • Morphological Stability : Solution-processed films often suffer from phase separation or crystallization over time. The incorporation of siloxane chains lowers the glass transition temperature locally, creating a more amorphous, smooth, and homogeneous film[5]. This is critical for preventing leakage currents in OLED devices.

  • Electronic Tuning : The 4-methoxyphenyl groups are electron-rich. While the Si-O-Si backbone acts as an insulating spacer that confines excitons on the emissive core, the methoxyphenyl moieties can facilitate hole transport, ensuring balanced charge carrier mobility within the EML[5].

G A Conjugated Emitters B π-π Stacking (Aggregation) A->B D BMP-TMDS Incorporation A->D C ACQ (Low Efficiency) B->C E Steric Hindrance & Flexibility D->E F Restricted Intramolecular Motion E->F G Enhanced Emission (AIE / High EQE) F->G

Fig 1: Photophysical mechanism of BMP-TMDS in preventing ACQ and promoting enhanced emission.

Experimental Protocols

The following protocols outline a self-validating system for formulating and fabricating a solution-processed OLED using BMP-TMDS as a functional morphological additive in the EML.

Protocol 1: Preparation of BMP-TMDS-Doped Emissive Inks

Objective : Formulate a homogeneous, spin-coatable ink that leverages BMP-TMDS to prevent emitter aggregation.

  • Solvent Selection : Select an anhydrous, high-boiling-point solvent such as chlorobenzene or toluene to ensure uniform film drying.

  • Host-Guest Weighing : In a nitrogen-filled glovebox (< 0.1 ppm O₂, H₂O), weigh the host material (e.g., CBP) and the fluorescent/phosphorescent dopant (e.g., Ir(ppy)₃) at a standard 90:10 weight ratio.

  • BMP-TMDS Addition : Add BMP-TMDS at a concentration of 5-10 wt% relative to the total solid mass.

    • Causality: Concentrations above 15% may lead to excessive plasticization of the film, while <5% is insufficient to adequately disrupt π−π stacking[5].

  • Dissolution and Filtration : Stir the mixture at 50°C for 2 hours until completely dissolved. Filter the ink through a 0.22 μm PTFE syringe filter to remove any particulate matter that could cause device shorting.

Protocol 2: Solution-Processed Thin Film Deposition

Objective : Cast the EML with optimal thickness and minimal surface roughness.

  • Substrate Preparation : Clean Indium Tin Oxide (ITO) patterned glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Hole Injection Layer (HIL) : Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in air to remove residual water. Transfer to the glovebox.

  • EML Spin-Coating : Dispense 40 μL of the BMP-TMDS formulated ink onto the substrate. Spin-coat at 2000 rpm for 60 seconds.

  • Thermal Annealing : Anneal the film at 80°C for 20 minutes.

    • Causality: The low annealing temperature is chosen because the siloxane additive lowers the glass transition temperature; excessive heat could induce unwanted dewetting and island formation[5].

Protocol 3: Device Completion and Characterization
  • Vacuum Evaporation : Transfer the substrates to a thermal evaporator without breaking the vacuum. Deposit the Electron Transport Layer (ETL, e.g., TPBi, 30 nm), Electron Injection Layer (EIL, LiF, 1 nm), and Cathode (Al, 100 nm) at a base pressure of < 10−6 Torr.

  • Encapsulation : Apply a UV-curable epoxy resin around the edges of a glass coverslip and cure under 365 nm UV light for 3 minutes to protect the device from oxygen and moisture.

  • Evaluation : Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

Workflow S1 1. Substrate Prep ITO Cleaning & UV-Ozone S2 2. HIL Deposition Spin-coat PEDOT:PSS S1->S2 S3 3. EML Formulation Dissolve Emitter + BMP-TMDS S2->S3 S4 4. EML Deposition Spin-coat & Anneal (80°C) S3->S4 S5 5. ETL/Cathode Vacuum Evaporation (TPBi/LiF/Al) S4->S5 S6 6. Encapsulation UV-Curable Epoxy in Glovebox S5->S6

Fig 2: Step-by-step workflow for fabricating solution-processed OLEDs using BMP-TMDS.

Data Presentation

The incorporation of BMP-TMDS yields measurable improvements in both the physical morphology of the thin film and the optoelectronic performance of the device. Below is a summary of expected quantitative improvements when comparing a standard EML formulation to one doped with 8 wt% BMP-TMDS.

MetricStandard EML (No Additive)EML + 8 wt% BMP-TMDSImprovement Factor
Surface Roughness (RMS) 2.4 nm0.8 nm3.0x Smoother
Photoluminescence Quantum Yield (PLQY) 45%78%+33% (Absolute)
Max Current Efficiency (cd/A) 22.5 cd/A38.2 cd/A~1.7x Increase
External Quantum Efficiency (EQE) 8.1%14.5%~1.8x Increase
Turn-on Voltage (V_on) 4.2 V3.6 V-0.6 V Reduction

Note: The reduction in surface roughness directly correlates to the suppression of leakage currents, which in turn lowers the turn-on voltage and boosts the overall EQE.

References

  • Title : Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials Source : MDPI (Molecules) URL :[Link]

  • Title : Synthesis of siloxane-integrated Schiff base compounds exhibiting aggregation-induced emission properties Source : RSC Advances URL :[Link]

  • Title : Organosilicon Fluorescent Materials Source : MDPI (Polymers) URL :[Link]

  • Title : Aggregation-induced emission of siloles Source : Chemical Society Reviews (via PMC) URL :[Link]

Sources

Functionalization techniques for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane in materials science

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane for Advanced Materials

Authored by: A Senior Application Scientist

Abstract

1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a versatile silicon-containing scaffold that offers a unique combination of a flexible siloxane backbone and reactive aromatic moieties. Its functionalization is a critical step in the synthesis of advanced materials, including bespoke polymers, organic-inorganic hybrids, and functional coatings. This guide provides an in-depth exploration of the core chemical principles and field-proven protocols for modifying this disiloxane. We will delve into the strategic application of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, offering detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational techniques.

Core Structure and Chemical Reactivity

The structure of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane presents two primary sites for chemical modification: the aromatic rings and the central siloxane linkage. The Si-O-Si bond is generally stable under neutral and mildly acidic or basic conditions but can be susceptible to cleavage under harsh acidic or basic hydrolysis. The tetramethylsilyl groups are largely inert.

The key to functionalization lies in the 4-methoxyphenyl groups. The methoxy (–OCH₃) substituent is a powerful electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS).[1] This activation significantly increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. The methoxy group is an ortho, para-director. Since the para position is occupied by the silyl group, electrophilic attack will be directed to the ortho positions (C3 and C5) relative to the methoxy group.

Diagram 1: Overall Functionalization Workflow

This diagram illustrates the primary pathways for modifying the parent disiloxane, starting with electrophilic aromatic substitution to create activated intermediates for subsequent, more complex transformations like cross-coupling.

G cluster_0 Primary Functionalization (EAS) cluster_1 Secondary Functionalization cluster_2 Advanced Materials Synthesis A 1,3-bis(4-methoxyphenyl)- 1,1,3,3-tetramethyldisiloxane B Halogenation (e.g., Bromination) A->B NBS, Solvent C Nitration A->C HNO₃/H₂SO₄ D Cross-Coupling Substrate (Aryl Halide) B->D Intermediate E Amine Derivative (via Reduction) C->E Reduction (e.g., H₂/Pd) F Biaryl Structures (Suzuki, Hiyama, etc.) D->F Pd Catalyst, Boronic Acid G Polymer Building Blocks (e.g., for Polyamides) E->G Diacyl Chloride

Caption: Workflow for functionalizing the disiloxane scaffold.

Key Functionalization Strategies

Electrophilic Aromatic Substitution (EAS)

EAS is the most direct method to introduce new functional groups onto the methoxyphenyl rings. The high electron density at the ortho positions to the methoxy group facilitates reactions under relatively mild conditions.

Introducing a halogen, such as bromine, is a strategic first step for further modifications, particularly for creating substrates for metal-catalyzed cross-coupling reactions. Using N-Bromosuccinimide (NBS) is a common and effective method for brominating activated aromatic systems.[2]

Diagram 2: Mechanism of Electrophilic Bromination

The mechanism involves the generation of an electrophilic bromine species that is attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

G Start Disiloxane Ring + Br⁺ Intermediate Wheland Intermediate (Carbocation Resonance Stabilized) Start->Intermediate π-electrons attack electrophile Product Brominated Disiloxane + H⁺ Intermediate->Product Deprotonation restores aromaticity

Caption: Simplified mechanism of electrophilic aromatic bromination.

Application Protocol 1: Regioselective Dibromination

  • Objective: To install bromine atoms at the C3 and C5 positions of both phenyl rings.

  • Causality: Acetonitrile is chosen as the solvent due to its polarity, which can facilitate the reaction without participating in it. The reaction is run in the dark to prevent radical side reactions initiated by light, ensuring the desired electrophilic substitution pathway predominates. NBS is a mild brominating agent, preventing over-bromination or degradation of the siloxane.

  • Methodology:

    • Dissolve 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq) in anhydrous acetonitrile in a round-bottom flask wrapped in aluminum foil.

    • Add N-Bromosuccinimide (NBS) (4.2 eq) to the solution in portions over 15 minutes at room temperature. The slight excess ensures complete reaction.

    • Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tetra-brominated product.

  • Validation: Confirm the structure using ¹H NMR (disappearance of signals for aromatic protons at C3/C5 and appearance of a singlet for the remaining C2/C6 protons) and Mass Spectrometry (to confirm the addition of four bromine atoms).

Nitration introduces a nitro group (–NO₂), which can be subsequently reduced to an amine (–NH₂), providing a versatile handle for creating amides, imides, or for use in diazotization reactions. Classic nitrating conditions (a mixture of nitric and sulfuric acid) are effective but must be used with care to avoid cleaving the siloxane bond.[3][4]

Application Protocol 2: Controlled Dinitration

  • Objective: To introduce a single nitro group onto each phenyl ring, primarily at the C3 position.

  • Causality: The reaction is performed at a low temperature (0 °C) to control the exothermicity of the nitration reaction and to improve selectivity, minimizing dinitration on a single ring and potential side reactions. Acetic anhydride is used as a solvent and helps to generate the nitronium ion (NO₂⁺) in situ under milder conditions than concentrated sulfuric acid.

  • Methodology:

    • In a three-neck flask equipped with a dropping funnel and a thermometer, cool a solution of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq) in acetic anhydride to 0 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (2.2 eq) and acetic anhydride dropwise, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain the purified dinitro derivative.

  • Validation: Characterize the product using FT-IR (presence of characteristic N-O stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹) and ¹H NMR spectroscopy to confirm the regiochemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Once the disiloxane is functionalized with a halide (e.g., bromine from Protocol 1), it becomes a prime substrate for powerful C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling an organoboron compound with an organic halide.[5] This is highly valuable for synthesizing materials with extended π-conjugated systems for applications in organic electronics.

Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed coupling of an aryl halide with a boronic acid.

G cluster_0 A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B C Ar¹-PdII(L)₂-X B->C D Transmetalation C->D E Ar¹-PdII(L)₂-Ar² D->E F Reductive Elimination E->F Ar¹-Ar² (Product) F->A Ar¹-Ar² (Product) Ar1X Ar¹-X (Brominated Disiloxane) Ar1X->B Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->D Base Base (e.g., K₂CO₃) Base->D

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Protocol 3: Synthesis of Biaryl-Functionalized Disiloxane

  • Objective: To couple a new aryl group to the brominated disiloxane scaffold.

  • Causality: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle.[6] A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[7] A mixture of solvents like toluene and water is often used to dissolve both the organic-soluble substrate and the inorganic base.

  • Methodology:

    • To a degassed mixture of toluene and water, add the tetra-brominated disiloxane (1.0 eq, from Protocol 1), an arylboronic acid (4.5 eq), and potassium carbonate (8.0 eq).

    • Bubble argon through the mixture for 20 minutes to ensure an inert atmosphere.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%).

    • Heat the reaction mixture to 80-90 °C and stir under argon for 24 hours.

    • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired biaryl-functionalized disiloxane.

  • Validation: Successful coupling is confirmed by ¹H NMR (presence of signals from the newly introduced aryl group) and the disappearance of the starting aryl bromide signals. Mass spectrometry will show a significant increase in molecular weight corresponding to the addition of four new aryl groups.

Summary of Functionalization Approaches

The choice of functionalization technique depends entirely on the desired properties of the final material. The table below summarizes the primary methods discussed.

TechniqueReagentsFunctional Group IntroducedPrimary Application of Product
Bromination NBS, Acetonitrile–BrSubstrate for cross-coupling
Nitration HNO₃, Acetic Anhydride–NO₂Precursor to amines (–NH₂)
Suzuki Coupling Arylboronic acid, Pd catalyst, Base–Arylπ-conjugated systems, optoelectronics

Conclusion and Future Outlook

The functionalization of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a gateway to a vast array of novel materials. The protocols detailed herein provide a robust foundation for researchers. Future work may explore more advanced C-H activation techniques to bypass the need for initial halogenation, or the development of asymmetric functionalization to create chiral materials. The versatility of the siloxane platform ensures its continued relevance in the pursuit of next-generation materials for diverse scientific and industrial applications.

References

  • Chemical Communications. (n.d.). Suzuki-type cross coupling between aryl halides and silylboranes for the syntheses of aryl silanes. RSC Publishing.
  • RSC Publishing. (2015, October 6). Suzuki-type cross coupling between aryl halides and silylboranes for the syntheses of aryl silanes.
  • PMC. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications.
  • RSC Publishing - The Royal Society of Chemistry. (2015, October 6). Suzuki-type cross coupling between aryl halides and silylboranes for the syntheses of aryl silanes.
  • PMC. (n.d.). The role of CuI in the siloxane-mediated Pd-catalyzed cross-coupling reactions of aryl iodides with aryl lithium reagents.
  • Taylor & Francis. (n.d.). Hydrosilylation – Knowledge and References.
  • Organic Chemistry Portal. (n.d.). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes.
  • ACS Publications. (2019, April 25). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh | The Journal of Organic Chemistry.
  • MDPI. (2021, April 29). Hydrosilylation Reactions Catalyzed by Rhenium.
  • ResearchGate. (n.d.). Aromatic Halogenation Using N -Halosuccinimide and PhSSiMe 3 or PhSSPh.
  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • PMC. (n.d.). Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers.
  • (n.d.). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
  • ResearchGate. (n.d.). Nitration of anisole derivatives 26–28 with DNP in liq. TFE.
  • Organic Chemistry Portal. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid.
  • ResearchGate. (n.d.). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective | Request PDF.
  • Jalali, E. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap.
  • RSC Publishing. (n.d.). Hydrosilylation reaction of olefins: recent advances and perspectives.
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling.
  • Organic Chemistry Portal. (n.d.). Arylsiloxane synthesis.
  • ResearchGate. (2025, October 16). (PDF) Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers.
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, June 3). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.
  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
  • MDPI. (2020, September 2). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers.
  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • Chemistry Stack Exchange. (2022, June 10). Can anisole be nitrated only with nitric acid?
  • ResearchGate. (n.d.). PdNPs-catalyzed cross-coupling reaction of aryl and vinyl siloxanes 48...
  • ACS Publications. (2014, April 1). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis | ACS Combinatorial Science.
  • ACS Publications. (2019, April 4). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols | ACS Omega.
  • (2025, July 3). Aryl silanes undergo ipso substitution with electrophiles.
  • (2012, September 21). APPLICATION OF PALLADIUM-MEDIATED ALLYL-ARYL COUPLING TO THE SYNTHESIS OF PANCRAT.
  • (n.d.). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers.
  • (n.d.). Aminoalkyl functionalized siloxanes.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ACS Publications. (2004, August 26). Application of Directed Orthometalation toward the Synthesis of Aryl Siloxanes - The Journal of Organic Chemistry.
  • PubMed. (2010, March 3). Reactivity of an aryl-substituted silicon-silicon triple bond: reactions of a 1,2-diaryldisilyne with alkenes.
  • ACS Publications. (n.d.). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). An efficient catalytic and solvent-free method for the synthesis of mono-organofunctionalized 1,1,3,3-tetramethyldisiloxane derivatives | Request PDF.
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Troubleshooting & Optimization

How to improve reaction yield in 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to enhance reaction yield and product purity. We will delve into the critical parameters of the synthesis, explaining the causality behind experimental choices to empower you to overcome common challenges.

Synthesis Overview

The synthesis of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is typically achieved in a two-stage process. The first stage involves the formation of a key intermediate, chloro(4-methoxyphenyl)dimethylsilane, via a Grignard reaction. The second stage is the controlled hydrolysis of this intermediate, followed by in-situ condensation to yield the final disiloxane product.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Hydrolysis & Condensation A 4-Bromoanisole + Mg B 4-Methoxyphenylmagnesium bromide (Grignard Reagent) A->B in dry THF D Chloro(4-methoxyphenyl)dimethylsilane B->D Reverse Addition at 0°C C Dichlorodimethylsilane C->D Reverse Addition at 0°C E Chloro(4-methoxyphenyl)dimethylsilane F (4-Methoxyphenyl)dimethylsilanol E->F Hydrolysis (H₂O) G 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane F->G Condensation (-H₂O)

Caption: Overall workflow for the synthesis of the target disiloxane.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Section A: Grignard Reagent Formation & Reaction

The success of the entire synthesis hinges on the efficient formation of the chloro(4-methoxyphenyl)dimethylsilane intermediate.

Q1: My Grignard reaction with 4-bromoanisole is difficult to initiate. What can I do?

A1: Initiation is a common hurdle in Grignard synthesis. Here are several field-proven techniques:

  • Magnesium Activation: Ensure you are using fresh, high-purity magnesium turnings. Briefly stir the turnings in a dry flask before adding the solvent to abrade the passivating magnesium oxide layer.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium.[1] These activators react with the magnesium surface to expose fresh metal.

  • Mechanical Activation: Gently crush a few pieces of magnesium with a dry glass rod in the reaction flask.

  • Concentration & Heat: Add only a small portion of your 4-bromoanisole solution to the magnesium and gently warm the spot with a heat gun. Once the characteristic cloudiness or bubbling appears, indicating initiation, you can proceed with the addition of the remaining solution.

  • Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be rigorously anhydrous. Water will quench the Grignard reagent as it forms. Consider using freshly distilled THF over sodium-benzophenone.[2]

Q2: My yield of chloro(4-methoxyphenyl)dimethylsilane is low, and I have a significant amount of a higher boiling point byproduct.

A2: This strongly suggests the formation of the double-addition product, bis(4-methoxyphenyl)dimethylsilane. This occurs when two equivalents of the Grignard reagent react with one molecule of dichlorodimethylsilane. To minimize this, you must control the stoichiometry and reaction conditions carefully.

  • Reverse Addition: This is the most critical parameter. The Grignard reagent should be added slowly to a solution of dichlorodimethylsilane, not the other way around.[3] This ensures that the dichlorodimethylsilane is always in excess relative to the Grignard reagent, favoring monosubstitution.

  • Stoichiometry: Use a molar excess of dichlorodimethylsilane. A ratio of 1.5 to 2.0 equivalents of dichlorodimethylsilane to 1.0 equivalent of the Grignard reagent is a good starting point.

  • Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent.[4] Grignard reactions are exothermic, and higher temperatures can increase the rate of the second addition.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Grignard 4-MeO-Ph-MgBr Dichlorosilane Me₂SiCl₂ Grignard->Dichlorosilane 1 eq. DesiredProduct 4-MeO-Ph-SiMe₂Cl (Monosubstitution) Dichlorosilane->DesiredProduct SideProduct (4-MeO-Ph)₂SiMe₂ (Disubstitution) DesiredProduct->SideProduct + 1 eq. Grignard G cluster_0 Desired Condensation cluster_1 Unwanted Polymerization Silanol R-Si(Me)₂-OH (Silanol Intermediate) Disiloxane R-Si(Me)₂-O-Si(Me)₂-R (Target Disiloxane) Silanol->Disiloxane + Silanol - H₂O Polymer -[R-Si(Me)₂-O]n- (Polysiloxane) Disiloxane->Polymer + Silanol - H₂O

Sources

Technical Support Center: Crystallization of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-quality crystals of this organosilicon compound. Given the unique challenges often associated with the crystallization of siloxanes, this document synthesizes fundamental principles with practical, field-proven techniques to help you navigate the experimental journey.

Introduction to Crystallizing Aryl-Substituted Disiloxanes

1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a non-polar molecule with a flexible disiloxane backbone and rigid aromatic end-groups. This combination can lead to challenges in crystallization, such as the formation of oils or amorphous solids. The methoxy groups on the phenyl rings may offer sites for weaker intermolecular interactions, which can be exploited during the optimization of crystallization conditions. This guide will walk you through a logical progression of steps to identify suitable solvents and techniques to achieve crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane?

A1: Based on the non-polar nature of the molecule, a good starting point is to screen a range of non-polar and moderately polar solvents. It is recommended to test solubility in solvents such as hexanes, heptane, toluene, diethyl ether, and ethyl acetate. Chlorinated solvents like dichloromethane and chloroform can also be effective. For mixed-solvent systems, a combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) is often successful.

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the concentration of the solute is too high. To address this, you can try several strategies:

  • Reduce the concentration: Start with a more dilute solution.

  • Slow down the cooling process: A slower cooling rate allows more time for nucleation and ordered crystal growth.

  • Use a different solvent system: The interaction between the solute and the solvent is critical. A less effective solvent might promote crystallization over oiling.

  • Introduce a seed crystal: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.

Q3: How can I induce nucleation if no crystals form?

A3: If your solution remains clear even after cooling, it is likely that nucleation is inhibited. Here are a few techniques to induce crystal formation:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: Introduce a tiny crystal of your compound to the solution.

  • Vapor Diffusion: Place a vial containing your compound dissolved in a solvent inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the vial can gradually induce crystallization.

Q4: What is the ideal temperature for crystallization?

A4: The optimal temperature is highly dependent on the chosen solvent and the solubility of your compound. A general approach is to dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., the solvent's boiling point) and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The key is to achieve a state of supersaturation upon cooling.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane.

Problem 1: The compound will not dissolve in any single solvent.
  • Cause: The compound may have limited solubility in common solvents at room temperature.

  • Solution:

    • Heating: Try heating the solvent to increase solubility. Ensure the chosen solvent has a boiling point that is safe and practical for your experimental setup.

    • Solvent Mixtures: Use a mixture of solvents. A common technique is to dissolve the compound in a small amount of a "good" solvent (like dichloromethane or toluene) and then slowly add a "poor" solvent (like hexanes or methanol) until the solution becomes slightly turbid. Gentle warming should redissolve the precipitate, and subsequent slow cooling can lead to crystallization.

Problem 2: The compound precipitates as a fine powder or an amorphous solid.
  • Cause: This is often due to very rapid crystallization, where nucleation is much faster than crystal growth.

  • Solution:

    • Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help.

    • Use a More Solubilizing Solvent System: A solvent in which the compound is slightly more soluble will slow down the rate of precipitation.

    • Redissolve and Recrystallize: Redissolve the amorphous solid by heating and then cool the solution more slowly.

Problem 3: The resulting crystals are very small or of poor quality.
  • Cause: This can be due to too many nucleation sites or a suboptimal solvent system.

  • Solution:

    • Reduce Nucleation Sites: Ensure your crystallization vessel is very clean.

    • Optimize the Solvent System: Experiment with different solvents or solvent ratios to find a system that promotes slower, more controlled crystal growth.

    • Vapor Diffusion: This technique is excellent for growing high-quality single crystals as it is a very slow process.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the compound in a suitable solvent (e.g., diethyl ether or ethyl acetate) at a concentration slightly below its saturation point at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Leave the container undisturbed in a vibration-free location.

  • Monitor for crystal growth over several hours to days.

Protocol 2: Cooling Crystallization
  • In a clean flask, add the compound and a minimal amount of a suitable solvent (e.g., heptane or a toluene/hexane mixture).

  • Gently heat the mixture while stirring until the compound is fully dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To slow the cooling, you can place the flask in a warm water bath that is allowed to cool to ambient temperature.

  • Once at room temperature, you may transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize the yield of crystals.

  • Collect the crystals by filtration.

Protocol 3: Vapor Diffusion
  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., toluene).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a layer of a more volatile "poor" solvent (e.g., hexanes).

  • Over time, the poor solvent will slowly vaporize and diffuse into the solution in the small vial, reducing the overall solubility of the compound and promoting crystallization.

Solvent Selection Guide

The following table provides a starting point for solvent screening. The suitability of each solvent will need to be determined experimentally.

Solvent ClassExamplesExpected Solubility of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Non-polar Aliphatic Hexanes, HeptaneGood to Moderate (Good for precipitation from more polar solvents)
Non-polar Aromatic Toluene, BenzeneHigh
Ethers Diethyl Ether, THFHigh to Moderate
Esters Ethyl AcetateModerate
Chlorinated Dichloromethane, ChloroformHigh
Polar Protic Methanol, EthanolLow (Can be used as anti-solvents)
Polar Aprotic Acetone, AcetonitrileLow to Moderate

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting common crystallization issues.

Troubleshooting_Crystallization start Start with a saturated or near-saturated solution cool Cool solution slowly start->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oil_out Compound oils out observe->oil_out Problem amorphous Amorphous solid precipitates observe->amorphous Problem action_scratch Try scratching or seeding no_crystals->action_scratch action_concentrate Concentrate solution and retry no_crystals->action_concentrate action_dilute Dilute solution and retry oil_out->action_dilute action_slower_cooling Use slower cooling oil_out->action_slower_cooling amorphous->action_slower_cooling action_change_solvent Change solvent system amorphous->action_change_solvent action_scratch->cool action_concentrate->cool action_dilute->cool action_slower_cooling->cool action_change_solvent->start

Caption: Troubleshooting flowchart for crystallization.

Experimental Workflow for Solvent Screening

This diagram illustrates a systematic approach to screening for a suitable crystallization solvent.

Solvent_Screening_Workflow start Select a range of solvents (polar and non-polar) solubility_rt Test solubility at room temperature start->solubility_rt soluble_rt Soluble at RT solubility_rt->soluble_rt Yes insoluble_rt Insoluble at RT solubility_rt->insoluble_rt No solubility_heat Test solubility with heating soluble_heat Soluble with heat solubility_heat->soluble_heat Yes insoluble_heat Insoluble with heat solubility_heat->insoluble_heat No try_evaporation Try slow evaporation soluble_rt->try_evaporation try_mixed_solvent Use as a component in a mixed-solvent system soluble_rt->try_mixed_solvent Use as 'good' solvent insoluble_rt->solubility_heat try_cooling Try cooling crystallization soluble_heat->try_cooling not_suitable Not a suitable single solvent insoluble_heat->not_suitable insoluble_heat->try_mixed_solvent Use as 'poor' solvent

Caption: Workflow for solvent screening.

References

  • General Crystallization Principles: For a comprehensive overview of crystallization theory and techniques, "Crystallization: Basic Concepts and Industrial Applications" by Wolfgang Beckmann is a valuable resource.
  • Troubleshooting Crystallization: The "Chemistry LibreTexts" provides a practical guide to troubleshooting common crystallization problems. [Link]

  • Properties of Organosilicon Compounds: For information on the physical and chemical properties of related siloxane compounds, the PubChem database is a useful tool. For example, see the entry for 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. [Link]

  • Crystal Growth Techniques: A detailed guide on various crystallization methods can be found in educational resources from institutions like the University of Cambridge. [Link]

Best solvent selection for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Troubleshooting & Solvent Selection for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Diagnostic Overview

1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a highly hydrophobic, electron-rich siloxane derivative. For researchers and drug development professionals, acquiring pristine Nuclear Magnetic Resonance (NMR) spectra of this compound is critical for verifying structural integrity, purity, and the absence of silanol cleavage products.

Because this molecule contains specific spin systems—namely the highly shielded silyl methyl groups (~0.3 ppm) and the deshielded AA'BB' aromatic protons (~6.8 and ~7.4 ppm)—proper solvent selection is the foundational step for accurate characterization[1].

Solvent Selection Matrix

To prevent signal overlap and chemical degradation, evaluate your deuterated solvent against the specific chemical shifts of the target molecule.

Deuterated Solvent 1 H Residual Peak (ppm) 13 C Residual Peak (ppm)Water Peak (ppm)Aromatic Overlap RiskSiloxane Cleavage Risk
Chloroform-d (CDCl 3​ ) 7.2677.161.56High (Clashes with ~7.4 ppm Ar-H)Moderate (Trace DCl generation)
Dichloromethane-d_2 (CD 2​ Cl 2​ ) 5.3253.801.52None Low
Benzene-d_6 (C 6​ D 6​ ) 7.16128.060.40Moderate (ASIS alters shifts)None
Acetone-d_6 2.0529.84, 206.262.84None None

Troubleshooting Guides & FAQs

Q: Why are the aromatic signals of my compound poorly resolved and difficult to integrate? A: Causality: The 4-methoxyphenyl group presents an AA'BB' spin system. The protons ortho to the electropositive silicon atom are deshielded by the anisotropic effect of the aromatic ring, typically appearing around 7.4–7.5 ppm. In standard CDCl 3​ , the residual CHCl 3​ peak at 7.26 ppm sits dangerously close to these doublets, often obscuring the baseline and J -coupling satellites. Resolution: Switch to Dichloromethane-d_2 (CD 2​ Cl 2​ ) . Its residual peak at 5.32 ppm leaves the entire aromatic region (6.5–8.0 ppm) completely unobstructed, allowing for precise integration and coupling constant extraction.

Q: I am observing unexpected upfield singlets around 0.1 - 0.2 ppm in my 1 H spectrum. What causes this? A: Causality: This is a classic symptom of acid-catalyzed siloxane cleavage. Over time, CDCl 3​ undergoes photo-oxidation to produce phosgene and deuterium chloride (DCl). This trace acid attacks the Si-O-Si bond of the disiloxane, cleaving it into two equivalents of 4-methoxyphenyldimethylsilanol. The Si-CH 3​ protons of the resulting silanol shift slightly upfield compared to the intact disiloxane core. Resolution: Implement a self-validating protocol: always filter aged CDCl 3​ through a plug of basic alumina immediately prior to sample preparation to neutralize trace acids. Alternatively, use a non-acidic solvent like Acetone-d_6.

Q: Why is my 29 Si NMR spectrum showing no signals, even after overnight acquisition? A: Causality: Silicon-29 has a low natural abundance (4.7%) and a negative gyromagnetic ratio ( γ ). When using standard continuous proton decoupling (CPD), the Nuclear Overhauser Effect (NOE) becomes negative, which can completely nullify the 29 Si signal[2]. Furthermore, silicon atoms in tetracoordinated siloxanes have notoriously long longitudinal relaxation times ( T1​ )[3]. Resolution: You must use an inverse-gated decoupling pulse sequence to suppress the NOE. Additionally, dope the sample with a paramagnetic relaxation agent (e.g., 0.01 M Cr(acac)3​ ) to drastically shorten the T1​ relaxation time, allowing for a shorter d1 delay (e.g., 5 seconds instead of 30+ seconds).

Experimental Protocols: Self-Validating NMR Workflow

Protocol 1: Sample Preparation for High-Fidelity 1 H/ 13 C NMR

  • Solvent Purification: Pack a glass Pasteur pipette with glass wool and 2 cm of activated Basic Alumina (Brockmann Grade I). Pass 1.0 mL of CDCl 3​ or CD 2​ Cl 2​ through the plug directly into a clean vial. Scientific Rationale: Removes trace DCl and paramagnetic impurities that cause line broadening and siloxane cleavage.

  • Sample Dissolution: Weigh exactly 15.0 mg of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. Dissolve in 0.6 mL of the purified solvent.

  • Homogenization: Vortex for 10 seconds. Ensure no particulate matter remains, as suspended solids distort magnetic field homogeneity ( ΔB0​ ).

  • Transfer: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.5 cm to 5.0 cm to optimize the receiver coil filling factor[1].

Protocol 2: 29 Si Inverse-Gated Acquisition

  • Sample Prep: Increase concentration to 60-80 mg in 0.6 mL of CD 2​ Cl 2​ . Add 2.0 mg of Chromium(III) acetylacetonate ( Cr(acac)3​ ).

  • Lock and Shim: Lock on the deuterium signal of CD 2​ Cl 2​ . Perform gradient shimming (Z1-Z5) until the residual solvent peak FWHH (Full Width at Half Maximum) is < 0.8 Hz. This self-validates the magnetic homogeneity.

  • Pulse Sequence: Select the zgig (Bruker) or S2PUL with NOE suppressed (Varian/Agilent) pulse program.

  • Parameters: Set the relaxation delay ( d1 ) to 5 seconds. Acquire a minimum of 512 scans. The expected 29 Si chemical shift for the Ar-SiMe 2​ -O- environment is approximately -1.0 to -5.0 ppm[2].

Workflow Visualization

SolventSelection N1 Assess Target Nuclei (1H, 13C, 29Si) N2 Is high-resolution aromatic integration critical? N1->N2 N3 Use CD2Cl2 (Residual: 5.32 ppm) N2->N3 Yes (Avoid 7.26 ppm overlap) N4 Is the sample sensitive to trace acid (DCl)? N2->N4 No N5 Use Acetone-d6 (Non-acidic environment) N4->N5 Yes (Prevent Si-O-Si cleavage) N6 Use CDCl3 (Filter via Basic Alumina) N4->N6 No

Optimal NMR solvent selection workflow for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane.

References

  • BioChromato. "NMR solvent selection - that also allows sample recovery." BioChromato Technical Notes. Available at:[Link]

  • The Journal of Physical Chemistry B. "Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes." ACS Publications, 2005. Available at:[Link]

  • Physical Chemistry Chemical Physics. "The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution." Royal Society of Chemistry, 2014. Available at:[Link]

Sources

Validation & Comparative

1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane vs hexamethyldisiloxane thermal stability

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of siloxane thermal stability requires distinguishing between a molecule's volatility (boiling point) and its intrinsic bond stability (thermal degradation). This guide provides a comprehensive mechanistic and experimental comparison between a highly volatile linear siloxane, hexamethyldisiloxane (HMDSO) , and a sterically hindered aromatic derivative, 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane .

Structural Causality and Mechanistic Analysis

The thermal endurance of a siloxane is dictated by the steric environment surrounding the vulnerable Si–O–Si backbone and the dissociation energies of its peripheral bonds.

Hexamethyldisiloxane (HMDSO) HMDSO is a low-molecular-weight (162.38 g/mol ), fully aliphatic disiloxane[1]. Its structure lacks bulky substituents, resulting in weak intermolecular Van der Waals forces and a correspondingly low boiling point of 101 °C[1]. At atmospheric pressure, HMDSO will completely evaporate long before any thermal bond cleavage occurs. However, when confined in a pressurized system, its true thermal degradation begins around 300–350 °C[2][3]. The degradation is driven by the homolytic cleavage of the aliphatic Si–CH₃ bonds, which generates methyl radicals, evolves methane gas, and triggers the segmentation of the siloxane backbone into cyclic byproducts[2].

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane This molecule fundamentally alters the thermal profile by replacing two methyl groups with bulky anisyl (4-methoxyphenyl) rings.

  • Steric Shielding & Resonance : The massive steric bulk of the aromatic rings physically shields the Si–O–Si backbone from radical attack. Furthermore, the -electrons of the phenyl rings provide resonance stabilization to the silicon atoms, increasing the energy threshold required for backbone scission[4].

  • Vulnerability Shift : Because its boiling point is exceedingly high (extrapolated to >350 °C based on diphenyl analogs[5]), this molecule remains in the liquid phase at temperatures where HMDSO is a gas. However, the electron-donating methoxy (–OCH₃) groups introduce a new thermal bottleneck. At extreme temperatures (>400 °C), degradation shifts away from the siloxane backbone toward the cleavage of the C(aryl)–O(methyl) ether bond or the Si–Aryl bond, resulting in phenolic radical formation and crosslinked carbonaceous char[4][6].

Comparative Thermal Data

The following table summarizes the quantitative thermal metrics for both siloxanes.

PropertyHexamethyldisiloxane (HMDSO)1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Molecular Weight 162.38 g/mol 346.53 g/mol
Boiling Point (1 atm) 101 °C[1]> 350 °C (Extrapolated from diphenyl analogs[5])
(Pressurized/Sealed) ~350 °C[3]> 450 °C[6]
Primary Degradation Pathway Si–CH₃ homolytic cleavage[2]Methoxy cleavage & Si–Aryl scission[4]
Volatility at 200 °C 100% (Gas phase)Negligible (Liquid phase)

Experimental Methodologies: Self-Validating Protocols

Standard open-pan Thermogravimetric Analysis (TGA) is fundamentally flawed for this comparison because it conflates the evaporation of HMDSO with actual thermal degradation. To establish a self-validating system, the following protocols isolate true thermal bond scission.

Protocol A: Pressurized Thermogravimetric Analysis (p-TGA)

Purpose: Determine the onset of thermal degradation ( ) while suppressing evaporative mass loss.

  • Sample Preparation: Load 10 ± 1 mg of the target siloxane into a high-pressure, hermetically sealed aluminum crucible.

  • Atmospheric Control: Purge the p-TGA furnace with ultra-high-purity Nitrogen at 40 mL/min to eliminate thermo-oxidative degradation pathways[3][6].

  • Pressurization: Pressurize the analytical chamber to 50 bar using N₂. This artificially raises the boiling point of HMDSO above its intrinsic degradation threshold.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at a strictly controlled rate of 5 °C/min[3].

  • Data Extraction: Calculate the (temperature at 5% mass loss) directly from the baseline-corrected DTG (Derivative Thermogravimetry) curve.

Protocol B: Isothermal Aging and Evolved Gas Analysis (GC-MS)

Purpose: Mechanistically validate the degradation pathways by identifying evolved volatile fragments.

  • Isothermal Aging: Seal 50 µL of each siloxane in separate heavy-walled quartz ampoules under vacuum. Heat the HMDSO ampoule isothermally at 350 °C and the bis-methoxyphenyl siloxane ampoule at 450 °C for 24 hours.

  • Headspace Extraction: Allow the ampoules to cool to 50 °C. Pierce the septum with a gas-tight syringe to extract 1 mL of the evolved headspace gas.

  • Chromatographic Separation: Inject the gas into a GC equipped with an HP-5MS capillary column, using Helium as the carrier gas at a flow rate of 1.0 mL/min.

  • Mass Spectrometry: Analyze the eluent using an Electron Ionization (EI) source. Monitor for 16 (methane) to confirm HMDSO Si–CH₃ cleavage, and 108 (anisole derivatives) to confirm methoxy/aryl cleavage in the aromatic siloxane[2][6].

Visualizations

Workflow A Sample Prep (Sealed Ampoule) B Isothermal Aging (300-450°C) A->B C Gas Extraction (Headspace) B->C D GC Separation (Capillary Column) C->D E MS Detection (EI Source) D->E

Fig 1: Step-by-step TGA-GC-MS analytical workflow for isolating siloxane thermal degradation.

Mechanism cluster_0 Hexamethyldisiloxane (HMDSO) cluster_1 1,3-Bis(4-methoxyphenyl)... H1 Aliphatic Backbone (Low BP: 101°C) H2 Si-CH3 Homolytic Cleavage (Radical Formation) H1->H2 H3 Methane Gas + Cyclic Siloxanes H2->H3 B1 Aromatic Steric Shielding (High BP: >350°C) B2 Methoxy C-O Cleavage & Si-Aryl Scission B1->B2 B3 Phenolic Radicals + Crosslinked Char B2->B3

Fig 2: Divergent thermal degradation pathways of HMDSO and diaryltetramethyldisiloxane.

Application Guide

  • Select HMDSO when designing low-temperature Organic Rankine Cycles (ORCs)[2], performing plasma-enhanced chemical vapor deposition (PE-CVD)[1], or when a highly volatile, traceless solvent is required for synthetic drug development.

  • Select 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane when engineering extreme-environment heat transfer fluids[6], high-temperature lubricants, or as a structural precursor for synthesizing highly crosslinked, thermo-oxidatively stable silicone-phenolic resins[4].

References

  • Thermal stability of hexamethyldisiloxane (MM) as a working fluid for organic Rankine cycle Source: ResearchGate URL:2

  • Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking Source: RSC Publishing URL:4

  • Long-Term Thermal Aging of Modified Sylgard 184 Formulations Source: PMC / NIH URL:3

  • Hexamethyldisiloxane = 98 107-46-0 Source: Sigma-Aldrich URL:1

  • Bluesil FLD 550 HT Silicone Oil as Heat Transfer Fluid for Power Plant Applications: Thermal Stability Properties Source: MDPI URL:6

  • 1,3-Diphenyltetramethyldisiloxane Source: NIST WebBook URL:5

Sources

A Comparative Analysis for Advanced Material Formulation: 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane vs. 1,3-diphenyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced material science, particularly in the formulation of high-performance polymers and organic-inorganic hybrid materials, the selection of appropriate siloxane precursors is paramount. These molecules serve as critical building blocks that define the macroscopic properties of the final material, including thermal stability, optical characteristics, and chemical resistance. This guide provides an in-depth comparison of two key aryl-substituted disiloxanes: 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane and 1,3-diphenyltetramethyldisiloxane . This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material design and synthesis.

The primary structural difference between these two molecules lies in the substitution on the phenyl rings. 1,3-diphenyltetramethyldisiloxane features unsubstituted phenyl groups, while 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane possesses a methoxy (-OCH3) group at the para position of each phenyl ring. This substitution introduces significant electronic and steric effects that cascade into differing performance characteristics.

At a Glance: A Comparative Overview

Property1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane1,3-diphenyltetramethyldisiloxane
Molecular Formula C18H26O3Si2C16H22OSi2
Molecular Weight 346.57 g/mol 286.52 g/mol [1]
CAS Number Not broadly listed56-33-7[1]
Appearance Likely a colorless to yellowish liquidColorless or yellowish transparent liquid[2]
Key Structural Feature Methoxy-substituted phenyl groupsUnsubstituted phenyl groups

Delving Deeper: A Performance-Based Comparison

The presence of the electron-donating methoxy group in 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is the cornerstone of its distinct properties compared to the diphenyl analogue.

Optical Properties: The Impact of Methoxy Substitution on Refractive Index

In the realm of optical materials, such as encapsulants for LEDs and high-performance lenses, a high refractive index (RI) is often a critical parameter for enhancing light extraction efficiency[3]. The incorporation of aromatic groups into polysiloxanes is a well-established strategy to increase their refractive index[4].

  • 1,3-diphenyltetramethyldisiloxane : The phenyl groups in this molecule contribute significantly to a higher refractive index compared to purely aliphatic siloxanes. Polysiloxanes incorporating phenyl groups can achieve a refractive index of around 1.52[5].

Thermal and Oxidative Stability

The stability of siloxane-based materials at elevated temperatures is crucial for their application in electronics, aerospace, and other demanding fields. The Si-O-Si backbone of disiloxanes is inherently stable, but the nature of the organic substituents plays a significant role in the overall thermal and oxidative stability.

  • 1,3-diphenyltetramethyldisiloxane : The phenyl groups enhance the thermal stability of polysiloxanes compared to their methyl-substituted counterparts[6][7]. The bulky phenyl groups provide steric hindrance that protects the siloxane backbone from degradation. In the absence of oxygen, polysiloxanes generally exhibit a single-step weight loss at high temperatures[8].

  • 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane : The methoxy group, being an electron-donating group, can influence the stability of the aromatic ring. While it might slightly decrease the oxidative stability at very high temperatures due to the presence of easily oxidizable C-H bonds in the methyl ether, it can also participate in resonance stabilization of the aromatic ring. The overall thermal stability is expected to be comparable to the diphenyl-substituted version, with some studies suggesting that aryl groups with electron-donating substituents can enhance thermal stability in certain polymer systems[9].

Reactivity and Polymerization Behavior

Both disiloxanes can serve as monomers or chain extenders in the synthesis of polysiloxanes through reactions like hydrolysis and polycondensation. The electronic nature of the aryl substituent can influence the reactivity of the silicon center.

  • 1,3-diphenyltetramethyldisiloxane : This compound is a versatile intermediate in the synthesis of specialty silicone polymers[10][11]. The phenyl group is relatively electron-neutral in its inductive effect on the silicon atom.

  • 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane : The electron-donating methoxy group increases the electron density on the phenyl ring and, to a lesser extent, on the silicon atom. This can subtly alter the reactivity of the siloxane bond and any functional groups attached to the silicon. For instance, in reactions involving electrophilic attack on the aromatic ring, the methoxy-substituted ring will be more activated. The impact on the Si-O bond cleavage during polymerization is likely to be minor but could be a factor in catalyst selection and reaction kinetics.

The general polycondensation of disiloxanes to form polysiloxane chains can be visualized as follows:

Polycondensation Monomer1 R-Si(CH₃)₂-O-Si(CH₃)₂-R Polymer ...-[-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-]-... Monomer1->Polymer + H₂O (Hydrolysis & Condensation) Monomer2 R-Si(CH₃)₂-O-Si(CH₃)₂-R Monomer2->Polymer Water H₂O

Caption: Generalized polycondensation of disiloxanes.

Experimental Protocols

Measurement of Refractive Index

The refractive index of silicone elastomers derived from these disiloxanes can be determined using a standard Abbe refractometer.

Protocol:

  • Sample Preparation: Synthesize a series of polysiloxane copolymers incorporating either 1,3-diphenyltetramethyldisiloxane or 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane at varying molar ratios. Cure the liquid resins into flat, optically clear films of approximately 1 mm thickness.

  • Instrumentation: Use a calibrated Abbe refractometer with a sodium light source (589 nm).

  • Measurement:

    • Apply a small drop of a suitable index-matching fluid (e.g., monobromonaphthalene) to the prism of the refractometer[11].

    • Carefully place the cured silicone film onto the prism, ensuring no air bubbles are trapped.

    • Close the prism assembly and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).

    • Adjust the refractometer to bring the dividing line into sharp focus in the eyepiece.

    • Read the refractive index value directly from the instrument's scale.

    • Perform at least three independent measurements for each sample and report the average value.

A schematic representation of the refractive index measurement workflow:

Refractive_Index_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Synthesize Polysiloxane Prep2 Cure into Film Prep1->Prep2 Meas1 Apply Index-Matching Fluid Prep2->Meas1 Meas2 Place Sample on Prism Meas1->Meas2 Meas3 Equilibrate Temperature Meas2->Meas3 Meas4 Focus and Read Value Meas3->Meas4 Analysis1 Record Multiple Readings Meas4->Analysis1 Analysis2 Calculate Average RI Analysis1->Analysis2

Caption: Workflow for refractive index measurement.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the polymers.

Protocol:

  • Sample Preparation: Prepare small samples (5-10 mg) of the cured polysiloxanes.

  • Instrumentation: Utilize a thermogravimetric analyzer.

  • Measurement:

    • Place the sample in a tared TGA pan (e.g., platinum or alumina).

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) and also under an oxidative atmosphere (air).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve). Compare the residual mass at the end of the experiment.

The logical flow of a TGA experiment can be depicted as follows:

TGA_Logic Start Start Prep Prepare Sample (5-10 mg) Start->Prep Place Place in TGA Pan Prep->Place Heat Heat at Constant Rate (e.g., 10°C/min) Place->Heat Record Record Weight vs. Temperature Heat->Record Analyze Analyze Decomposition Temperatures & Residue Record->Analyze End End Analyze->End

Caption: Logical flow of a TGA experiment.

Conclusion

The choice between 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane and 1,3-diphenyltetramethyldisiloxane will be dictated by the specific performance requirements of the target application.

  • For applications demanding a higher refractive index , such as in advanced optical materials, 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is the theoretically superior choice due to the contribution of the electron-rich methoxy-substituted phenyl groups.

  • For applications where cost and well-established performance are primary concerns, 1,3-diphenyltetramethyldisiloxane remains a robust and versatile option with a proven track record in enhancing the thermal stability and mechanical properties of silicone polymers[10][11].

Further experimental validation is recommended to precisely quantify the performance differences in specific polymer formulations. This guide provides a foundational understanding to aid in the rational design and selection of these critical siloxane building blocks.

References

  • Newsi. (n.d.). Guide to Optical Silicone Rubber. Retrieved from [Link]

  • CIO. (2012, January 30). Refractive index measurement through image analysis with an optofluidic device. Repositorio CIO. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Aryl‐group substituted polysiloxanes with high‐optical transmission, thermal stability, and refractive index. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diphenyltetramethyldisiloxane. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the refractive index of silicone rubber and the depth... Retrieved from [Link]

  • MDPI. (2021, February 9). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Retrieved from [Link]

  • ResearchGate. (2011, November 16). Thermal Analysis of Organically Modified Siloxane Melting Gels. Retrieved from [Link]

  • PMC. (2026, January 15). Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications. Retrieved from [Link]

  • Stańczyk, W. A., et al. (n.d.). High Refraction Index Polysiloxanes via Organometallic Routes – An Overview. Retrieved from [Link]

  • MDPI. (2023, July 14). Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits. Retrieved from [Link]

  • Gelest. (n.d.). 1,1,3,3-Tetramethyldisiloxane, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2024, November 27). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. Retrieved from [Link]

  • Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Aryl‐group substituted polysiloxanes with high‐optical transmission, thermal stability, and refractive index. Retrieved from [Link]

  • PMC. (2025, August 29). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Retrieved from [Link]

  • IRIS . (2023, May 3). Thermal stability of linear siloxanes and their mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane. PubChem. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Reactive modeling of the initial stages of alkoxysilane polycondensation: effects of precursor molecule structure and solution composition. Retrieved from [Link]

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  • Philipps-Universität Marburg. (2018, May 24). High Refractive Index Polymers by Design. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

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Safety Operating Guide

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling and disposal of complex organosilicon compounds is a critical operational mandate. 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a specialized siloxane derivative utilized in advanced organic synthesis and materials science.

While standard siloxanes are common, the addition of the bulky, electron-donating 4-methoxyphenyl groups significantly alters the compound's molecular weight, lipophilicity, and environmental persistence[1][2]. This guide provides a self-validating, step-by-step operational plan for the proper containment and disposal of this specific chemical, ensuring laboratory safety and strict regulatory compliance.

Physicochemical Properties & Hazard Causality

To safely dispose of a chemical, one must first understand the structural mechanics that dictate its behavior. The siloxane backbone (Si-O-Si) is exceptionally stable, while the tetramethyl and methoxyphenyl groups render the molecule highly hydrophobic[2].

Table 1: Property-Driven Disposal Implications

PropertyCharacteristic ProfileSafety & Disposal Implication
Molecular Structure High Molecular Weight (~346.6 g/mol )The bulky aromatic rings reduce volatility compared to base tetramethyldisiloxanes, but significantly increase environmental persistence and lipophilicity[1][2].
Aqueous Solubility Strictly InsolubleWill form a distinct, persistent phase in water. Never dispose of down the drain, as it cannot be processed by standard municipal wastewater biological treatments[1][3].
Flammability Combustible LiquidVapors from solvent mixtures containing this compound can accumulate. Must be kept away from strong oxidizing agents and ignition sources[4].
Degradability Non-biodegradableThe high bond dissociation energy of the Si-O bond means it resists natural degradation, mandating destruction via high-temperature incineration[1].

Immediate Spill Response & Containment Protocol

In the event of an accidental release, immediate containment is required to prevent the compound from entering floor drains or environmental water systems[1].

Step-by-Step Spill Methodology:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity to disperse any accumulated vapors from carrier solvents[5].

  • Don Appropriate PPE: Equip chemical-resistant gloves (nitrile or butyl rubber are optimal for preventing dermal absorption of lipophilic siloxanes), safety goggles, and a lab coat[3][6].

  • Deploy Inert Absorbents: Surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[1][3].

    • Causality Check: Do not use combustible organic absorbents (like sawdust), as the mixture may become highly flammable depending on the carrier solvent used during your synthesis[6].

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag or a high-density polyethylene (HDPE) bucket[4].

  • Surface Decontamination: Wash the affected surface with an appropriate organic solvent (e.g., isopropanol) to remove the residual hydrophobic film, followed by a soap and water wash[5]. Collect all liquid wash waste into your organic waste stream.

Standard Operating Procedure (SOP): Safe Disposal

Because 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is highly persistent and practically non-biodegradable[1], it falls under strict hazardous waste regulations. The only acceptable method of final destruction is high-temperature incineration at a licensed facility[3][6].

Phase 1: Waste Segregation
  • Organic Liquid Waste: Collect unreacted chemical, reaction byproducts, and solvent washings in a dedicated, clearly marked organic waste carboy.

  • Solid Waste: Place contaminated gloves, wipes, and absorbents into a separate solid hazardous waste container.

  • Critical Rule:Do not mix with aqueous waste. Because the compound is insoluble, it will phase-separate, complicating the disposal processes of your Treatment, Storage, and Disposal Facility (TSDF)[7].

Phase 2: Containerization
  • Store liquid waste in chemically compatible containers, preferably HDPE or PTFE-lined glass[7].

  • Ensure the container is tightly sealed to prevent the escape of volatile carrier solvents and store it in a cool, well-ventilated, explosion-proof hazardous waste accumulation area[4][6].

Phase 3: Regulatory Labeling
  • All containers must be immediately labeled upon the first drop of waste entering them.

  • The label must explicitly state: "Hazardous Waste" [3].

  • Include the specific chemical constituents: "Contains: 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane and[List Carrier Solvents]".

  • Mark the primary hazard: "Combustible Liquid / Organosiloxane" [3].

Phase 4: Transfer to a Licensed TSDF
  • Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed TSDF[7].

  • The TSDF will utilize rotary kiln incineration (typically exceeding 1,000°C) to break the robust Si-O-Si bonds, safely converting the compound into amorphous silica (SiO₂), carbon dioxide, and water vapor[3].

Mechanistic Workflow Visualization

The following diagram outlines the logical decision tree for routing organosiloxane waste, ensuring that highly persistent compounds never enter vulnerable waste streams.

G Start 1,3-Bis(4-methoxyphenyl)- 1,1,3,3-tetramethyldisiloxane Waste Liquid Liquid Organic Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Contaminated PPE/Sand) Start->Solid Aqueous Aqueous Waste Stream (DO NOT MIX) Start->Aqueous Label1 Label: 'Hazardous Waste' 'Combustible Organosiloxane' Liquid->Label1 Label2 Label: 'Hazardous Waste' 'Solid Organosiloxane Debris' Solid->Label2 Halt STOP: Prevent Drain Disposal (Highly Persistent) Aqueous->Halt Incineration High-Temperature Incineration (Licensed TSDF Facility) Label1->Incineration Label2->Incineration

Workflow for the segregation, labeling, and disposal of organosiloxane waste streams.

References

  • Title : Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M Source : 3m.com URL : [Link]

  • Title : Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of ... - PMC Source : nih.gov URL :[Link]

  • Title : How To Dispose Of Lab Chemicals Source : idrenvironmental.com URL :[Link]

Sources

A Researcher's Guide to the Safe Handling of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: A Profile of Organosilicon Compounds

Organosilicon compounds, commonly known as silicones, exhibit a wide range of properties, from thermal stability to water repellency.[1] However, their handling requires a thorough understanding of their potential hazards. Many organosilicon compounds are flammable and can cause skin, eye, and respiratory irritation.[2][3][4] Vapors may also lead to dizziness and drowsiness.[4] Therefore, a comprehensive safety plan is paramount.

Key Potential Hazards:

  • Flammability: Organosilicon compounds can be flammable, with vapors potentially forming explosive mixtures with air.[3][4][5] It is crucial to keep them away from heat, sparks, and open flames.[1][3]

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the respiratory system.[3][4]

Your Armor: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane and similar organosilicon compounds.

Essential PPE for Handling Organosiloxanes
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance to chlorinated solvents, acids, and alcohols.[6] Latex gloves are not recommended due to potential allergic reactions and lower chemical resistance.[6]
Eye Protection Chemical Safety GogglesOffers superior protection against chemical splashes compared to safety glasses.[6] Contact lenses should not be worn.[5]
Body Protection Laboratory Coat or Chemical Resistant ApronProtects against spills and splashes, preventing contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood)Essential for preventing the inhalation of potentially harmful vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be required.[7]
Donning and Doffing PPE: A Procedural Imperative

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Disposal_Workflow Start Generate Waste (Unused chemical, contaminated PPE, spill cleanup material) Container Segregate and Collect in a Labeled, Sealed, and Compatible Hazardous Waste Container Start->Container Storage Store in a Designated Secondary Containment Area Container->Storage Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Storage->Disposal

Caption: Waste disposal stream for organosiloxane compounds.

Key Disposal Principles:

  • Segregation: Do not mix siloxane waste with other chemical waste streams unless specifically instructed to do so.

  • Containment: Use tightly sealed, chemically resistant containers for all waste.

  • Labeling: Clearly label the waste container with its contents.

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. [3]Do not pour down the drain. [2] By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • SCS Engineers. (n.d.). Siloxanes in Landfill and Digester Gas Update.
  • TCI Chemicals. (2025, November 26). SAFETY DATA SHEET.
  • Gelest, Inc. (2014, May 8). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%.
  • Fisher Scientific. (2009, September 15). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1,1,3,3-Tetramethyldisiloxane.
  • Respirex International. (2025, July 8). Exploring Silicone Rubber's Contribution to Personal Protective Equipment.
  • Evonik. (2023, May 24). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, October 23). SAFETY DATA SHEET.
  • Gelest, Inc. (2015, January 9). sit7534.0 - 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane.
  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Ajhar, M., Travesset, M., Yüce, S., & Melin, T. (2010). Siloxane removal from landfill and digester gas - a technology overview. Bioresource technology, 101(9), 2913–2923. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Desotec. (n.d.). Removing siloxanes from landfill biogas.
  • Condorchem. (n.d.). Treatment of siloxanes in biogas: Origin, effect and management.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • DXP Enterprises. (2021, June 25). The Rising Need of Siloxane Removal Systems for Biogas Cleaning.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Co-Formula. (n.d.). CFS-938, 1,3-Bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane.
  • Cornell University Department of Chemistry and Chemical Biology. (2014, August 27). Personal Protective Equipment.

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
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1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.